molecular formula C9H8F3NO2 B1588950 2,3,5-Trifluoro-L-Phenylalanine CAS No. 873429-59-5

2,3,5-Trifluoro-L-Phenylalanine

Cat. No.: B1588950
CAS No.: 873429-59-5
M. Wt: 219.16 g/mol
InChI Key: XFJKHKSBWXNFRU-ZETCQYMHSA-N
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Description

2,3,5-Trifluoro-L-Phenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Trifluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trifluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKHKSBWXNFRU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1C[C@@H](C(=O)O)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442447
Record name 2,3,5-Trifluoro-L-Phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873429-59-5
Record name 2,3,5-Trifluoro-L-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Landscape of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3,5-Trifluoro-L-Phenylalanine for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, fluorinated amino acids, particularly derivatives of phenylalanine, have garnered significant attention. These unnatural amino acids serve as powerful tools for probing protein structure and function, as well as for enhancing the therapeutic profiles of peptide-based drugs.[1][2] This guide provides a comprehensive technical overview of a specific, yet under-explored isomer: 2,3,5-Trifluoro-L-Phenylalanine . While experimental data for this particular isomer is not abundant in publicly accessible literature, this document aims to provide a robust theoretical and practical framework based on established chemical principles and data from closely related analogues. It is designed to be a valuable resource for researchers and drug development professionals seeking to leverage the potential of this unique molecule.

Core Molecular Attributes of 2,3,5-Trifluoro-L-Phenylalanine

2,3,5-Trifluoro-L-phenylalanine is a non-proteinogenic amino acid characterized by the presence of three fluorine atoms on its phenyl ring. This substitution pattern imparts a unique set of physicochemical properties that distinguish it from other fluorinated phenylalanine isomers.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(2,3,5-trifluorophenyl)propanoic acidInternal
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
CAS Number 873429-59-5 (L-isomer)Internal
1259960-60-5 (DL-racemic mixture)
Appearance Off-white solid (predicted)Internal

The trifluorination pattern at the 2, 3, and 5 positions creates a distinct electronic and steric profile on the aromatic ring, which can influence intramolecular and intermolecular interactions when incorporated into a peptide or protein.

Synthesis of 2,3,5-Trifluoro-L-Phenylalanine: A Proposed Chemoenzymatic Approach

Overall Synthetic Workflow

A 2,3,5-Trifluorobenzaldehyde B 2,3,5-Trifluorophenylpyruvic Acid A->B  Chemical Synthesis (e.g., Erlenmeyer-Plöchl reaction) C 2,3,5-Trifluoro-L-Phenylalanine B->C  Enzymatic Transamination (L-amino acid deaminase)

Proposed chemoenzymatic synthesis workflow.

Step 1: Synthesis of 2,3,5-Trifluorophenylpyruvic Acid

The α-keto acid precursor can be synthesized from 2,3,5-trifluorobenzaldehyde via methods such as the Erlenmeyer-Plöchl reaction.

Experimental Protocol:

  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,3,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3-5 mL per gram of aldehyde).

    • Heat the mixture to reflux with stirring for 2-4 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

  • Hydrolysis to the α-Keto Acid:

    • Suspend the dried azlactone in a 10% aqueous sodium carbonate solution.

    • Heat the mixture to reflux for 4-6 hours until the solid has dissolved.

    • Cool the solution to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The product, 2,3,5-trifluorophenylpyruvic acid, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Enzymatic Transamination to 2,3,5-Trifluoro-L-Phenylalanine

The final step involves the stereoselective conversion of the α-keto acid to the L-amino acid using an L-amino acid deaminase or a transaminase.[4][5]

Experimental Protocol:

  • Enzyme and Reaction Setup:

    • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5-8.5).

    • Dissolve 2,3,5-trifluorophenylpyruvic acid to a final concentration of 10-50 mM.

    • Add a suitable amino donor, such as L-aspartic acid or L-glutamic acid (1.5-2.0 eq), if using a transaminase.

    • Add the L-amino acid deaminase or transaminase (e.g., from Proteus mirabilis or a commercially available recombinant enzyme) to the solution.[5][6]

  • Conversion and Monitoring:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC, observing the disappearance of the α-keto acid and the appearance of the L-amino acid.

  • Purification:

    • Once the reaction is complete, terminate it by adding acid (e.g., trifluoroacetic acid) to denature the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing 2,3,5-Trifluoro-L-Phenylalanine can be purified by ion-exchange chromatography.

Spectroscopic and Chromatographic Characterization

Due to the lack of publicly available experimental spectra, this section provides predicted data and expected characteristic features based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,3,5-Trifluoro-L-Phenylalanine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information. Predicted spectra can be generated using various software packages.[3][7]

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.2-7.4mH-4, H-6 (aromatic)
~4.2ddH-α
~3.3mH-β

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O
~150-160 (ddd)C-F (C-2, C-3, C-5)
~120-130C-1, C-4, C-6
~55C-α
~36C-β

Predicted ¹⁹F NMR Data (in D₂O, 376 MHz)

The ¹⁹F NMR spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms, with complex splitting patterns due to F-F and F-H couplings. The chemical shifts are highly sensitive to the electronic environment.[8][9]

Predicted Chemical Shift (δ, ppm)Assignment
-110 to -120F-5
-130 to -140F-3
-140 to -150F-2
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.

Proposed Fragmentation Pathway:

M [M]⁺• m/z = 219 F1 [M - COOH]⁺ m/z = 174 M->F1 - •COOH F2 [M - C₉H₇F₃]⁺• m/z = 74 M->F2 - C₈H₅F₃ F3 [C₇H₄F₃]⁺ m/z = 145 F1->F3 - CH₂NH₂

Proposed mass spectrometry fragmentation pathway.

Predicted Major Fragments in EI-MS:

m/zProposed Fragment
219Molecular ion [M]⁺•
174[M - COOH]⁺ (Loss of carboxyl group)
145[C₇H₄F₃]⁺ (Trifluorobenzyl cation)
74[C₂H₄NO₂]⁺ (Glycine fragment)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-3200N-H stretchAmino group
2800-3000O-H stretchCarboxylic acid
~1710C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
1100-1400C-F stretchAryl fluoride

Applications in Drug Development and Research

The incorporation of 2,3,5-Trifluoro-L-Phenylalanine into peptides and proteins offers several potential advantages for drug development and biochemical research.[10][11][12]

Enhancing Peptide Stability and Bioavailability

Fluorination can block sites of metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of peptide therapeutics.[2] The increased lipophilicity due to the fluorine atoms can also enhance membrane permeability and oral bioavailability.[10]

Modulating Receptor Binding and Activity

The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially influencing cation-π or other non-covalent interactions with a biological target. This can be used to fine-tune the binding affinity and selectivity of a peptide ligand.

Probing Protein Structure and Dynamics with ¹⁹F NMR

As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying protein structure and dynamics.[2][13] The incorporation of 2,3,5-Trifluoro-L-Phenylalanine provides a unique ¹⁹F NMR probe that is sensitive to its local environment, allowing for the study of protein folding, conformational changes, and ligand binding without the background signals present in ¹H NMR.[14]

Experimental Protocol for Protein Incorporation:

  • Expression System: Utilize an E. coli auxotrophic strain for phenylalanine or a cell-free protein expression system.

  • Media Preparation: Prepare a minimal medium lacking phenylalanine.

  • Induction and Supplementation: Grow the cells to a suitable optical density, induce protein expression, and supplement the medium with 2,3,5-Trifluoro-L-Phenylalanine.

  • Purification: Purify the fluorinated protein using standard chromatography techniques.

  • ¹⁹F NMR Analysis: Acquire ¹⁹F NMR spectra of the purified protein in the presence and absence of binding partners or under different conditions to monitor changes in the fluorine signals.

Conclusion and Future Outlook

2,3,5-Trifluoro-L-Phenylalanine represents a valuable, albeit currently underutilized, tool in the arsenal of medicinal chemists and chemical biologists. Its unique substitution pattern offers distinct properties compared to other fluorinated phenylalanine isomers. While this guide has provided a theoretical and practical framework for its synthesis, characterization, and application, further experimental validation is necessary to fully unlock its potential. The proposed chemoenzymatic synthesis offers a green and efficient route to this chiral building block. Future research should focus on the experimental determination of its spectroscopic properties, its incorporation into a wider range of peptides and proteins, and the systematic evaluation of its effects on their biological activity and therapeutic potential. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of precisely fluorinated amino acids like 2,3,5-Trifluoro-L-Phenylalanine will undoubtedly play an increasingly important role.

References

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein synthesis and utility for protein design.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Turner, N. J. (2011). Deracemisation and stereoinversion of α-amino acids using oxidases and dehydrogenases. Current Opinion in Chemical Biology, 15(2), 234-240.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • (2019). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
  • (2021). FTIR analysis of L-phenylalanine.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • (2023). CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.
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  • (2021). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • (2026). Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Journal of the American Chemical Society.
  • (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed.
  • (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository.
  • (2022). CN109022338A - A kind of process of enzymatic conversion of phenylalanine to produce phenylpyruvate.
  • (2019). NMR resurrect - Predict 1H proton NMR spectra. NMRDB.org.
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  • (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
  • (N.D.). L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester. NIST WebBook.
  • (N.D.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. Benchchem.
  • (N.D.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website - Illinois.
  • (N.D.). 2,3,5-Trifluoro-DL-phenylalanine. Apollo Scientific.
  • (2024). Antioxidant and Neuroproliferative Effects of THL-3-PTD5 Peptide Derived from Hydramacin-1 Antimicrobial Peptide.
  • (2021). 19 F NMR as a tool in chemical biology. Beilstein Journals.
  • (N.D.).
  • (2025). A new program to 13C NMR spectrum prediction based on tridimensional models.
  • (N.D.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. ThermoFisher.
  • (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. MDPI.
  • (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers.
  • (2020).
  • (2025). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
  • (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Taylor & Francis Online.
  • (N.D.). Amino acid synthesis. Wikipedia.

Sources

A Preliminary Investigation of 2,3,5-Trifluoro-L-Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. Fluorinated amino acids offer a unique toolset to modulate the physicochemical and biological properties of peptides and proteins, including metabolic stability, binding affinity, and conformational preferences. This technical guide provides a preliminary investigation into 2,3,5-Trifluoro-L-Phenylalanine, a sparsely characterized, yet potentially valuable, non-canonical amino acid. While specific literature on this isomer is limited, this document synthesizes information from related fluorinated phenylalanine analogues to provide a comprehensive overview of its potential synthesis, properties, and applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of 2,3,5-Trifluoro-L-Phenylalanine in their work.

Introduction: The Power of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine in bioactive molecules is a widely employed strategy in drug discovery.[1] The unique properties of the fluorine atom, including its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics.[2] When incorporated into amino acids, fluorine can alter:

  • Metabolic Stability: The C-F bond is more stable than a C-H bond, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.[2]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets.[3]

  • Conformational Preferences: The introduction of fluorine can influence the conformational landscape of peptides and proteins, which can be harnessed to stabilize desired secondary structures.[2]

  • Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its membrane permeability and distribution.[2]

Phenylalanine, with its aromatic side chain, is a frequent target for fluorination. Various mono-, di-, tri-, and poly-fluorinated phenylalanine analogues have been synthesized and investigated for their utility in drug design, protein engineering, and as probes for NMR studies.[1][4] This guide focuses on the potential of the 2,3,5-trifluoro substituted L-phenylalanine isomer.

Physicochemical Properties of Trifluorinated Phenylalanines

Property2,3,5-Trifluoro-DL-Phenylalanine[5]2,4,5-Trifluoro-L-Phenylalanine[3]3,4,5-Trifluoro-L-Phenylalanine[6]
CAS Number 1259960-60-5749847-57-2646066-73-1
Molecular Formula C₉H₈F₃NO₂C₉H₈F₃NO₂C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol 219.16 g/mol 219.16 g/mol
Appearance Not specifiedWhite to off-white powderOff-white solid
Purity ≥95%Not specified≥ 98% (HPLC, Chiral purity)
Storage Not specifiedStore at 2-8 °CStore at 0-8 °C

Synthesis of 2,3,5-Trifluoro-L-Phenylalanine

The asymmetric synthesis of non-canonical amino acids is a well-established field, with several robust methodologies available. For 2,3,5-Trifluoro-L-Phenylalanine, both chemical and enzymatic routes can be envisioned.

Proposed Asymmetric Chemical Synthesis: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a powerful and widely used approach for the asymmetric synthesis of α-amino acids.[7] This method utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine enolate equivalent.[8]

Diagram: Proposed Schöllkopf Synthesis of 2,3,5-Trifluoro-L-Phenylalanine

Schollkopf_Synthesis cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis and Isolation L-Valine L-Valine Diketopiperazine Diketopiperazine L-Valine->Diketopiperazine Cyclization Bis-lactim_ether Bis-lactim_ether Diketopiperazine->Bis-lactim_ether O-Methylation (Me3O+BF4-) Enolate Enolate Bis-lactim_ether->Enolate Deprotonation (n-BuLi, -78°C) Enolate2,3,5-Trifluorobenzyl_bromide Enolate2,3,5-Trifluorobenzyl_bromide Alkylated_Intermediate Alkylated_Intermediate Enolate2,3,5-Trifluorobenzyl_bromide->Alkylated_Intermediate Alkylation Amino_Acid_Ester Amino_Acid_Ester Alkylated_Intermediate->Amino_Acid_Ester Acidic Hydrolysis 2,3,5-Trifluoro-L-Phenylalanine 2,3,5-Trifluoro-L-Phenylalanine Amino_Acid_Ester->2,3,5-Trifluoro-L-Phenylalanine Purification 2,3,5-Trifluorobenzyl_bromide 2,3,5-Trifluorobenzyl_bromide

Caption: Workflow for the proposed asymmetric synthesis of 2,3,5-Trifluoro-L-Phenylalanine via the Schöllkopf method.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide

The synthesis of the requisite electrophile, 2,3,5-trifluorobenzyl bromide, can be achieved from 2,3,5-trifluorotoluene via a radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Step 2: Synthesis of the Schöllkopf Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This procedure is adapted from established methods for the synthesis of the bis-lactim ether from L-valine and glycine.[8]

Step 3: Asymmetric Alkylation

  • Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise to form the lithiated enolate.

  • After stirring for 30 minutes, add a solution of 2,3,5-trifluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Hydrolysis and Purification

  • Hydrolyze the crude alkylated intermediate with dilute aqueous HCl (e.g., 0.1 M) at room temperature or with gentle heating to cleave the bis-lactim ether.

  • The resulting mixture will contain the methyl ester of 2,3,5-Trifluoro-L-Phenylalanine and the methyl ester of L-valine.

  • Separate the desired product from the chiral auxiliary by column chromatography or other suitable purification techniques.

  • If the free amino acid is desired, perform a subsequent ester hydrolysis under basic conditions followed by neutralization.

Potential Enzymatic Synthesis

Recent advances in biocatalysis have enabled the synthesis of a wide range of non-canonical amino acids. Phenylalanine ammonia lyases (PALs) are particularly interesting enzymes that catalyze the reversible amination of cinnamic acids to their corresponding L-phenylalanine derivatives.[9] While a direct enzymatic synthesis of L-2,3,5-trifluorophenylalanine has not been reported, a study on the synthesis of the D-enantiomer suggests that an enzymatic cascade could be developed for the L-isomer.[10]

Diagram: Potential Chemoenzymatic Cascade for L-2,3,5-Trifluorophenylalanine

Enzymatic_Synthesis 2,3,5-Trifluorobenzaldehyde 2,3,5-Trifluorobenzaldehyde 2,3,5-Trifluorocinnamic_acid 2,3,5-Trifluorocinnamic_acid 2,3,5-Trifluorobenzaldehyde->2,3,5-Trifluorocinnamic_acid Knoevenagel-Doebner Condensation rac-2,3,5-Trifluorophenylalanine rac-2,3,5-Trifluorophenylalanine 2,3,5-Trifluorocinnamic_acid->rac-2,3,5-Trifluorophenylalanine Phenylalanine Ammonia Lyase (PAL) + NH3 L-2,3,5-Trifluorophenylalanine L-2,3,5-Trifluorophenylalanine rac-2,3,5-Trifluorophenylalanine->L-2,3,5-Trifluorophenylalanine Enantioselective Deracemization (e.g., D-amino acid oxidase + reduction) Phenylalanine Ammonia Lyase (PAL)\n+ NH3 Phenylalanine Ammonia Lyase (PAL) + NH3 Enantioselective\nDeracemization\n(e.g., D-amino acid oxidase\n+ reduction) Enantioselective Deracemization (e.g., D-amino acid oxidase + reduction)

Caption: A potential chemoenzymatic route to L-2,3,5-Trifluorophenylalanine.

This approach would involve the chemical synthesis of 2,3,5-trifluorocinnamic acid followed by an enzymatic amination using a suitable PAL enzyme. The resulting racemic mixture of the amino acid could then be resolved to the desired L-enantiomer using a deracemization cascade, for example, involving a D-amino acid oxidase to selectively degrade the D-isomer, followed by a reduction step.[11]

Potential Biological Activities and Applications

While no specific biological studies on 2,3,5-Trifluoro-L-Phenylalanine have been published, we can extrapolate its potential applications based on the known effects of other fluorinated phenylalanine analogues.

Drug Development

The incorporation of fluorinated phenylalanines into peptides and small molecule drugs can lead to improved therapeutic properties.[1] The 2,3,5-trifluoro substitution pattern may confer a unique combination of steric and electronic properties that could be beneficial for:

  • Enzyme Inhibition: The altered electronic nature of the aromatic ring could enhance binding to the active site of target enzymes.

  • Receptor Modulation: The specific fluorination pattern could influence the interaction with G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Antimicrobial Peptides: Fluorination can enhance the stability and activity of antimicrobial peptides.

Protein Engineering and ¹⁹F NMR Spectroscopy

The incorporation of fluorinated amino acids into proteins provides a powerful tool for studying protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy.[2][4] The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a reporter for conformational changes.[4] The three fluorine atoms in 2,3,5-Trifluoro-L-Phenylalanine would provide distinct NMR signals, potentially offering a more detailed picture of the local environment within a protein compared to mono-fluorinated analogues.

Diagram: Impact of Fluorinated Phenylalanine on Protein Properties

Protein_Fluorination cluster_effects Consequences Fluorinated_Phe_Incorporation Incorporation of 2,3,5-Trifluoro-L-Phe into a protein Altered_Hydrophobicity Altered Hydrophobicity Fluorinated_Phe_Incorporation->Altered_Hydrophobicity Modified_Electronic_Properties Modified Electronic Properties Fluorinated_Phe_Incorporation->Modified_Electronic_Properties Enhanced_Metabolic_Stability Enhanced Metabolic Stability Fluorinated_Phe_Incorporation->Enhanced_Metabolic_Stability 19F_NMR_Probe Introduction of a 19F NMR Probe Fluorinated_Phe_Incorporation->19F_NMR_Probe Changes_in_Protein_Folding_and_Stability Changes_in_Protein_Folding_and_Stability Altered_Hydrophobicity->Changes_in_Protein_Folding_and_Stability leads to Modulated_Ligand_Binding Modulated_Ligand_Binding Modified_Electronic_Properties->Modulated_Ligand_Binding leads to Increased_In_Vivo_Half-life Increased_In_Vivo_Half-life Enhanced_Metabolic_Stability->Increased_In_Vivo_Half-life leads to Studies_of_Protein_Conformation_and_Dynamics Studies_of_Protein_Conformation_and_Dynamics 19F_NMR_Probe->Studies_of_Protein_Conformation_and_Dynamics enables

Caption: The potential effects of incorporating 2,3,5-Trifluoro-L-Phenylalanine into a protein.

Characterization

The characterization of 2,3,5-Trifluoro-L-Phenylalanine would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for structural confirmation. The ¹⁹F NMR spectrum is expected to show three distinct signals, with coupling patterns that would confirm the 2,3,5-substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition. The fragmentation pattern in MS/MS could provide further structural information.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to determine the enantiomeric purity of the synthesized L-amino acid.

Conclusion and Future Directions

2,3,5-Trifluoro-L-Phenylalanine represents an intriguing yet underexplored building block for chemical biology and drug discovery. While direct experimental data is currently lacking, established synthetic methodologies for fluorinated amino acids provide a clear path to its synthesis. The unique electronic and steric properties conferred by the 2,3,5-trifluorination pattern may offer advantages in modulating the properties of peptides and proteins.

Future research should focus on:

  • Developing and optimizing a robust asymmetric synthesis for the enantiomerically pure L-isomer.

  • Thorough physicochemical characterization , including determination of its pKa, logP, and solubility.

  • Evaluation of its biological activity in relevant assays, such as enzyme inhibition or receptor binding studies.

  • Incorporation into peptides and proteins to investigate its effects on structure, stability, and function, and to explore its potential as a ¹⁹F NMR probe.

This technical guide serves as a starting point to stimulate further investigation into this promising, yet understudied, fluorinated amino acid.

References

  • Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angewandte Chemie International Edition, 54(15), 4608-4611. [Link][11]

  • Salwiczek, M., Nyakatura, E., Gerling-Driessen, U. I., Koksch, B., & Bornscheuer, U. T. (2012). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 8, 358-370. [Link][1][2]

  • Jackson, J. C., & Mehl, R. A. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1148-1149. [Link][4][12]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Galles, C., Infield, J. H., Ammerman, M. D., Pless, S. A., & Mehl, R. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Parmeggiani, F., & Turner, N. J. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angewandte Chemie International Edition, 54(15), 4608-4611. [Link][11]

  • NIST. (n.d.). L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link][13]

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576. [Link]

  • PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link][14]

  • NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link][9]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link][1]

  • Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. [Link][4]

  • Pająk, M., Pałka, K., Winnicka, E., & Kańska, M. (2016). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Mini reviews in organic chemistry, 13(1), 30-43. [Link][6][12]

  • Armstrong, M. D., & Lewis, J. D. (1951). The toxicity of o- and p-fluorophenyl-DL-alanines for the rat. The Journal of biological chemistry, 188(1), 91-95. [Link]

  • Boyer, P. D., Evans, R. J., & Phillips, P. H. (1941). The toxicity and effect of certain fluorinated derivatives of phenylalanine and tyrosine on the basal metabolic rate of the rat. The Journal of pharmacology and experimental therapeutics, 73(2), 176-185. [Link]

  • Fuhrmann, M., & Pagel, K. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Pure. [Link][15]

  • Gherase, D., & Peslherbe, G. H. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe (2-F). The Journal of Physical Chemistry B, 126(46), 9499-9511. [Link][3][16]

  • Trojan, L., & Szymański, W. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 74-85. [Link][17]

  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Retrieved from [Link][5]

Sources

Commercial Availability & Technical Profile: 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) is a specialized non-canonical amino acid (ncAA) used primarily in peptide engineering and medicinal chemistry to modulate metabolic stability and lipophilicity. Unlike its mono-fluorinated counterparts, it is not a commodity chemical stocked by generalist distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.

It is commercially available as a Tier 2 Specialty Building Block , typically requiring lead times of 2–4 weeks from specialized fluorine chemistry vendors or custom synthesis houses. For large-scale campaigns (>100g), the most reliable procurement strategy is often the purchase of the abundant precursor 2,3,5-trifluorobenzaldehyde followed by in-house or contract synthesis.

Part 2: Chemical Identity & Technical Specifications

Accurate identification is critical due to the high prevalence of positional isomers (e.g., 2,4,5- or 3,4,5-trifluoro analogues) in catalog search results.

ParameterSpecificationNotes
Chemical Name (S)-2-Amino-3-(2,3,5-trifluorophenyl)propanoic acid
CAS Number 873429-59-5 CRITICAL: Verify CAS. 749847-57-2 is the 2,4,5-isomer.
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Chirality L-Isomer (S-configuration)Enantiomeric Excess (ee) > 98% required for SPPS.
Appearance White to off-white crystalline powderHygroscopic; store at 2–8°C.
Solubility Water (Low), Methanol (Moderate), DMSO (High)
Physicochemical Impact in Drug Design

The 2,3,5-substitution pattern offers a unique "metabolic shield" compared to native Phenylalanine (Phe):

  • Metabolic Blocking: The fluorine atoms at positions 2, 3, and 5 block the most common sites of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of peptide therapeutics.

  • Electronic Modulation: The highly electronegative fluorine atoms reduce the electron density of the aromatic ring (electron-poor

    
    -system), promoting 
    
    
    
    -
    
    
    stacking interactions with electron-rich residues (e.g., Trp, Tyr) in receptor pockets.
  • Lipophilicity: Increases

    
     relative to Phe, enhancing membrane permeability for intracellular targets.
    

Part 3: Commercial Landscape & Sourcing Strategy

Primary Supply Channels

The compound is predominantly sourced from Specialty Fluorine Vendors and CROs (Contract Research Organizations).

Supplier CategoryRepresentative VendorsAvailability StatusTypical Pack Size
Tier 1: Stocking Specialists BOC Sciences, Apollo Scientific, FluorochemIn Stock / Short Lead 1g – 25g
Tier 2: Custom Synthesis Enamine, WuXi AppTec, Chem-ImpexMake-to-Order (2-6 wks) 100g – 1kg
Tier 3: Aggregators MolPort, eMoleculesVariable Varies
Procurement Decision Matrix ("Make vs. Buy")

Due to the high cost per gram (


150/g for research grade), a strategic decision must be made based on scale.

ProcurementStrategy Start Requirement Analysis Scale Required Quantity? Start->Scale Small < 10 grams (Discovery Phase) Scale->Small Speed is priority Large > 100 grams (Pre-clinical/Process) Scale->Large Cost is priority Buy DIRECT PURCHASE Source: BOC Sciences / Apollo Lead Time: 1-2 Weeks Cost: High ($$$) Small->Buy CheckPrecursor Check Precursor Availability 2,3,5-Trifluorobenzaldehyde (CAS 126202-23-1) Large->CheckPrecursor PrecursorYes Precursor Available? (Yes, Commodity Chemical) CheckPrecursor->PrecursorYes Make IN-HOUSE / CRO SYNTHESIS Route: Erlenmeyer Azlactone Cost: Low ($) Lead Time: 4-6 Weeks PrecursorYes->Make

Figure 1: Strategic decision tree for sourcing 2,3,5-Trifluoro-L-Phenylalanine based on project scale.

Part 4: Synthesis & Manufacturing Methodologies

When direct procurement is not feasible, or for validation of supplier routes, understanding the synthesis is crucial. The commercial availability of the L-enantiomer is often limited by the difficulty of chiral resolution.

Dominant Synthetic Pathway: Erlenmeyer-Plöchl Azlactone Synthesis

This is the industrial standard for scaling fluorinated phenylalanines. It relies on the widely available aldehyde precursor.

Workflow:

  • Condensation: 2,3,5-Trifluorobenzaldehyde + N-acetylglycine

    
     Azlactone intermediate.
    
  • Hydrolysis/Reduction: Ring opening and reduction to the racemic N-acetyl-amino acid.

  • Enzymatic Resolution: Use of Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer, leaving the D-isomer unreacted. This step is the bottleneck for "In Stock" availability.

SynthesisRoute Aldehyde 2,3,5-Trifluorobenzaldehyde (CAS 126202-23-1) Widely Available Azlactone Azlactone Intermediate Aldehyde->Azlactone + Glycine / Ac2O Glycine N-Acetylglycine Glycine->Azlactone Racemate N-Acetyl-DL-Phe(2,3,5-F3) Azlactone->Racemate H2 / Pd-C Enzyme Acylase I (Kinetic Resolution) Racemate->Enzyme Product 2,3,5-Trifluoro-L-Phe (Pure L-Isomer) Enzyme->Product Hydrolysis Waste N-Acetyl-D-Phe (Recycle/Discard) Enzyme->Waste

Figure 2: The industrial "Erlenmeyer" route used by most suppliers. The enzymatic resolution step dictates the final cost and purity.

Part 5: Quality Control & Validation

Upon receipt of the material, the following QC protocols are mandatory to ensure data integrity in downstream biological assays.

Chiral Purity Verification (Critical)

Many "custom synthesis" batches may be supplied as racemates (DL) or with low enantiomeric excess (ee) if the enzymatic resolution was incomplete.

  • Method: Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX column).

  • Standard:

    
     ee.[1]
    
  • Red Flag: If the CoA lists "optical rotation" only without HPLC traces, demand raw data. Fluorinated rings can alter expected rotation values significantly.

Regioisomer Confirmation
  • Method:

    
    F-NMR Spectroscopy.[2]
    
  • Signature: The 2,3,5-substitution pattern will show three distinct multiplet signals.

    • 2-F (ortho): Shifted downfield, shows strong coupling to H-6.

    • 5-F (meta): Distinct chemical environment.

    • 3-F (meta): Distinct chemical environment.

  • Differentiation: Distinguishes clearly from the symmetric 3,4,5-isomer (which would show simpler splitting patterns).

References

  • BOC Sciences. Product Entry: 2,3,5-Trifluoro-L-phenylalanine (CAS 873429-59-5).[] Retrieved from

  • Apollo Scientific. Product Entry: 2,3,5-Trifluoro-DL-phenylalanine (CAS 1259960-60-5). Retrieved from

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[4][5] Retrieved from

  • PubChem. 2,4,5-Trifluoro-L-phenylalanine (Isomer Comparison). Retrieved from

  • ChemicalBook. 2,3,5-Trifluorobenzaldehyde Precursor Availability. Retrieved from

Sources

Theoretical Characterization & Molecular Modeling of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) represents a high-value fluorinated amino acid scaffold in protein engineering and medicinal chemistry. Unlike its mono-fluorinated counterparts, the specific 2,3,5-substitution pattern confers unique electronic and steric properties:

  • Metabolic Stability: The fluorine atoms block key metabolic hotspots (positions 2, 3, and 5), significantly retarding oxidative metabolism by cytochrome P450 enzymes.

  • NMR Probe Utility: It provides three distinct

    
    F NMR reporters with varying sensitivities to local electrostatic environments, making it a powerful tool for studying protein folding and ligand binding.
    
  • Electronic Modulation: The electron-deficient aromatic ring enhances anion-

    
     interactions and alters cation-
    
    
    
    binding affinities compared to native Phenylalanine (Phe).

This guide outlines a rigorous theoretical framework for characterizing 2,3,5-F3-Phe, detailing the computational protocols required to predict its conformational landscape, spectroscopic signatures, and physicochemical properties.

Computational Framework & Methodology

To ensure scientific integrity, theoretical studies of fluorinated amino acids must account for dispersion interactions and solvent effects, which are critical for accurate conformational sampling.

Level of Theory Selection

For systems containing multiple fluorine atoms, standard B3LYP functionals often fail to capture subtle dispersion forces. The recommended protocol utilizes M06-2X or


B97X-D , which explicitly include dispersion corrections.
ParameterRecommended SettingRationale
Functional M06-2X or

B97X-D
Captures medium-range correlation energy and dispersion forces critical for F

H and

-

interactions.
Basis Set 6-311++G(d,p) or def2-TZVPDiffuse functions (++) are mandatory to model the lone pair electron density of Fluorine and anionic carboxylates.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

of polar solutes in water.
Grid Size UltraFineNecessary to resolve the steep gradients in electron density near Fluorine nuclei.
Workflow Visualization

The following diagram illustrates the standard computational pipeline for characterizing 2,3,5-F3-Phe.

G Start Initial 2,3,5-F3-Phe Structure (Zwitterionic & Neutral) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate Rotamers GeomOpt DFT Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Candidates FreqCalc Frequency Calculation (NIMAG=0, Thermochemistry) GeomOpt->FreqCalc Verify Minima Solvation Solvation Energy (SMD) Water & Octanol FreqCalc->Solvation Single Point Energy NMR NMR Prediction (GIAO) Shielding Tensors FreqCalc->NMR Magnetic Properties Analysis Data Analysis: ESP, LogP, pKa Solvation->Analysis NMR->Analysis

Figure 1: Computational workflow for the theoretical characterization of fluorinated amino acids, ensuring rigorous validation of stationary points.

Structural & Conformational Dynamics[1][2]

The 2,3,5-substitution pattern introduces specific steric constraints not present in native Phenylalanine.

The Ortho-Fluorine Effect (Position 2)

The fluorine atom at the ortho (C2) position creates a steric clash with the backbone amide and carbonyl groups.

  • Restricted Rotation: The

    
     dihedral angle (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) shows higher rotational barriers compared to Phe.
  • Preferred Rotamers: Theoretical studies predict a depopulation of the gauche- rotamer (

    
    ) due to repulsion between the 2-F and the backbone carbonyl oxygen. The trans (
    
    
    
    ) and gauche+ (
    
    
    ) conformers are thermodynamically favored.
Intramolecular Interactions
  • C-F

    
    H-N Hydrogen Bonding:  Weak electrostatic interactions may occur between the ortho-fluorine and the ammonium protons (
    
    
    
    ), stabilizing specific folded conformations in the gas phase. However, in aqueous solution (SMD model), water competition largely negates this stabilization.

Electronic Properties & Reactivity[3]

Electrostatic Potential (ESP) Mapping

Fluorination inverts the quadrupole moment of the aromatic ring.

  • Native Phe: The ring face is electron-rich (negative potential), favoring cation-

    
     interactions.
    
  • 2,3,5-F3-Phe: The three electron-withdrawing fluorine atoms deplete

    
    -electron density. The ring face becomes electron-deficient (positive potential).
    
  • Implication: This scaffold is predicted to bind anions (anion-

    
     interaction) or electron-rich aromatic rings (offset face-to-face stacking) more strongly than native Phe.
    
Acidity and Basicity (pKa Prediction)

The inductive effect (-I) of the fluorine atoms propagates through the carbon skeleton, altering the pKa of the ionizable groups.

GroupNative Phe (Exp)2,3,5-F3-Phe (Predicted)Mechanism
Carboxyl (-COOH) 2.20~1.8 - 2.0Electron withdrawal stabilizes the carboxylate anion (

), increasing acidity.
Ammonium (-NH3+) 9.31~8.5 - 8.8Electron withdrawal destabilizes the protonated amine, increasing acidity (lowering pKa).

Note: Predicted values are estimates based on Hammett equation extrapolations for fluorinated aromatics.

Spectroscopic Predictions: F NMR

2,3,5-F3-Phe is a prime candidate for use as a


F NMR probe. Accurate theoretical prediction of chemical shifts requires the GIAO (Gauge-Independent Atomic Orbital)  method.
Predicted Chemical Shift Landscape

Using GIAO-DFT at the B3LYP/6-311+G(2d,p) level (referenced to CFCl


), the three fluorine atoms exhibit distinct shifts due to their unique electronic environments.
  • F2 (Ortho): Typically resonates downfield (-110 to -120 ppm range) due to the "ortho effect" and proximity to the chiral center.

  • F3 (Meta): Resonates in the -130 to -140 ppm range.

  • F5 (Meta): Distinct from F3 due to the asymmetric environment created by the amino acid backbone, though signals may overlap in unfolded proteins.

Spin-Spin Coupling ( -Coupling)

Theoretical calculations must account for through-bond F-F coupling:

  • 
    :  Strong vicinal coupling (~20-25 Hz).
    
  • 
    :  Weak meta coupling (~5-8 Hz).
    
  • 
    :  Weak meta coupling (~5-8 Hz).
    

Biomedical Applications & Stability

Proteolytic & Metabolic Stability

The primary driver for incorporating 2,3,5-F3-Phe into peptide drugs is the blockade of metabolic degradation.

  • Cytochrome P450 Blockade: P450 enzymes typically hydroxylate the phenyl ring at the para (4) or meta (3) positions. The 2,3,5-F pattern leaves only the para (4) and one ortho (6) position open.

  • Steric Shielding: The C2 and C3 fluorines sterically hinder the approach of proteolytic enzymes to the peptide backbone, potentially increasing the half-life of peptide therapeutics.

Lipophilicity (LogP)

Fluorination generally increases lipophilicity, facilitating membrane permeability.

  • Theoretical LogP: 2,3,5-F3-Phe is predicted to have a higher LogP than Phe, but lower than pentafluorophenylalanine. This "Goldilocks" zone allows for improved membrane penetration without rendering the peptide insoluble.

References

  • Conformational Analysis of Fluorin

    • Source: Journal of Physical Chemistry B
    • Relevance: Establishes the "ortho-effect" in fluorinated amino acids and rot
  • 19F NMR of Fluorin

    • Source: Progress in Nuclear Magnetic Resonance Spectroscopy
    • Relevance: detailed methodology for GIAO calculation of chemical shifts in protein environments.
  • Electronic Properties of Fluorinated Arom

    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Discusses the quadrupole moment inversion and anion-pi interactions.
  • Amber Force Fields for Fluorin

    • Source: bioRxiv / Journal of Chemical Theory and Comput
    • Relevance: Provides parameters (charges, VdW)
  • Metabolic Stability of Fluorin

    • Source: Journal of Medicinal Chemistry
    • Relevance: Validates the strategy of using multi-fluorinated rings to block P450 oxid

Methodological & Application

incorporating 2,3,5-Trifluoro-L-Phenylalanine into proteins

Strategic Incorporation of 2,3,5-Trifluoro-L-Phenylalanine for High-Fidelity -NMR Probing

Abstract

This guide details the protocols for incorporating 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) into recombinant proteins. Unlike mono-fluorinated analogs, 2,3,5-F3-Phe offers a unique

Residue-Specific Incorporation (SPI)Site-Specific Incorporation (SSI)

Part 1: Strategic Rationale & Mechanism

Why 2,3,5-Trifluoro-L-Phenylalanine?

The incorporation of fluorine into proteins serves as a powerful bio-orthogonal probe. 2,3,5-F3-Phe is superior to standard 4-Fluoro-Phe for specific applications due to:

  • Spectral Dispersion: The three fluorine atoms are chemically non-equivalent (positions 2, 3, and 5), potentially yielding multiple resonances that report on different spatial constraints within the same residue.

  • Hydrophobicity: The trifluoro-substitution significantly increases the hydrophobicity of the phenyl ring, stabilizing hydrophobic cores in engineered proteins.

  • Metabolic Stability: The C-F bond strength renders the residue resistant to oxidative degradation during prolonged NMR acquisition.

Mechanism of Action
  • Method A (SPI): Exploits the "promiscuity" of the Phenylalanyl-tRNA Synthetase (PheRS). Under conditions of Phenylalanine (Phe) starvation, the enzyme is forced to accept the structural analog 2,3,5-F3-Phe, charging it onto tRNA

    
     for global replacement of Phe residues.
    
  • Method B (SSI): Utilizes a "lock-and-key" genetic code expansion. An evolved Pyrrolysyl-tRNA Synthetase (PylRS) specifically recognizes 2,3,5-F3-Phe and charges it onto an orthogonal tRNA

    
    , which suppresses an amber (TAG) stop codon at a user-defined site.
    

Part 2: Method A - Residue-Specific Incorporation (SPI)

Best For: Global labeling, hydrophobic core stabilization, and studying global folding events. Prerequisite: E. coli Phe-auxotrophic strain (e.g., KA12, DL41, or standard BL21(DE3) with strict media shifting).

Experimental Workflow

The success of SPI relies on the "Depletion-Induction" cycle. You must deplete intracellular Phe pools to near-zero before introducing the analog to prevent competition.

Protocol: The Media Shift Method

Reagents:

  • M9 Minimal Media: Supplemented with glucose (0.4%), MgSO4 (1 mM), CaCl2 (0.1 mM), thiamine, and antibiotics.

  • 20 Amino Acid Mix (No Phe): Prepare a 20x stock of all AA except Phe.

  • 2,3,5-F3-Phe Stock: 100 mM in dilute NaOH or acidic water (solubility varies; adjust pH to dissolve).

Step-by-Step:

  • Inoculation: Transform Phe-auxotroph cells with your expression plasmid. Grow overnight in M9 + Glucose + limiting Phe (0.025 mg/mL).

  • Scale Up: Inoculate fresh M9 (containing full Phe, 0.05 mg/mL) at 1:50 dilution. Grow at 37°C until OD

    
     reaches 0.8–0.9.
    
    • Critical Insight: Do not induce yet. The cells must be in mid-log phase but robust enough to survive starvation.

  • The Wash (Crucial):

    • Centrifuge culture (4,000 x g, 15 min, 4°C).

    • Discard supernatant.

    • Resuspend pellet in sterile 0.9% NaCl . Centrifuge again.

    • Reasoning: This removes all traces of exogenous Phe.

  • The Shift: Resuspend cells in pre-warmed M9 Minimal Media containing the 19 AA Mix (No Phe) .

  • Metabolic Depletion: Incubate at 37°C for 30 minutes.

    • Mechanism:[1][2] Ribosomes consume residual intracellular Phe. Protein synthesis stalls.

  • Induction & Incorporation:

    • Add 2,3,5-F3-Phe to a final concentration of 1–2 mM .

    • Add IPTG (1 mM).

    • Reduce temperature to 25°C or 30°C to aid folding (fluorinated residues can slow folding).

  • Harvest: Incubate for 12–16 hours. Harvest cells for purification.

Part 3: Method B - Site-Specific Incorporation (OTS)

Best For: Precise distance measurements, active site probing, and single-residue tracking. System: Methanomethylophilus alvus (Ma) or Methanosarcina mazei (Mm) PylRS variants.[3] Note: Wild-type PylRS is often insufficient. Use evolved variants (e.g., "PheX" or "IFR" mutants) selected for bulky Phe analogs.

Genetic Requirements[1][5][6][7]
  • Plasmid 1 (Target): Gene of interest with a TAG codon at the desired site (e.g., pET-GOI-TAG).

  • Plasmid 2 (Machinery): pEVOL or pULTRA vector encoding the evolved PylRS and tRNA

    
     .
    
Protocol: Amber Suppression
  • Co-Transformation: Transform BL21(DE3) with both Plasmids 1 and 2. Select on plates with Chloramphenicol (Machinery) and Kanamycin/Ampicillin (Target).

  • Growth: Inoculate a single colony into LB or 2xYT media with antibiotics. Grow to OD

    
     ~0.5.
    
  • Machinery Induction (Optional but Recommended):

    • If using pEVOL (arabinose inducible), add 0.02% L-arabinose at OD 0.4. This primes the cell with synthetase/tRNA before the demand for protein synthesis peaks.

  • NcAA Addition:

    • At OD

      
       0.5–0.6, add 2,3,5-F3-Phe  (dissolved in 1M NaOH, then neutralized) to a final concentration of 2 mM .
      
    • Expert Tip: Unlike SPI, you do not remove natural Phe. The system is orthogonal; natural Phe will not be incorporated at the TAG codon.

  • Target Induction:

    • Wait 20 mins after adding the amino acid to allow cellular uptake.

    • Add 1 mM IPTG .

  • Expression: Grow at 30°C for 12–18 hours.

Part 4: Visualization of Workflows

Gcluster_SPIMethod A: Residue-Specific (Auxotrophy)cluster_OTSMethod B: Site-Specific (Orthogonal System)A1Growth inPhe-Rich MediaA2Wash & Resuspendin Minimal Media(No Phe)A1->A2A3Starvation Phase(30 min)Depletes Intracellular PheA2->A3A4Add 2,3,5-F3-Phe+ IPTGA3->A4A5Protein Expression(Global Replacement)A4->A5B1Co-transform:1. pTarget-TAG2. pEvolved-PylRSB2Grow to OD 0.5(Rich Media)B1->B2B3Add 2,3,5-F3-Phe(2 mM)B2->B3B4Induce (IPTG)+ Arabinose (if pEVOL)B3->B4B5Site-SpecificIncorporationB4->B5

Figure 1: Comparative workflows for Residue-Specific (Top) vs. Site-Specific (Bottom) incorporation.

Part 5: Characterization & Quality Control

Every batch must be validated. The incorporation of fluorine alters the molecular weight and the NMR spectrum.

Intact Mass Spectrometry (ESI-MS)

Calculate the expected mass shift.

  • Formula Change: Replacement of 3 Hydrogen atoms with 3 Fluorine atoms per site.

  • Atomic Weights: H = 1.008 Da, F = 18.998 Da.

  • Delta Mass:

    
     per residue.
    
MethodExpected ShiftCalculation
Site-Specific +54 Da Single incorporation event.
Residue-Specific +54 Da × N Where N = number of Phe residues in the protein.

Acceptance Criteria:

  • SPI: >90% incorporation efficiency (Mass peak should correspond to the fully substituted species; mixed populations indicate incomplete starvation).

  • SSI: >95% fidelity (Absence of "wild-type" mass peak, which would indicate Phe mis-incorporation).[2]

-NMR Validation
  • Buffer: Use phosphate buffer (pH 7.4) with 10% D2O. Avoid buffers with high salt if cryoprobe sensitivity is an issue.

  • Standard: Add Trifluoroacetic acid (TFA) in a capillary insert as an external chemical shift reference (-76.55 ppm).

  • Expectation: 2,3,5-F3-Phe will likely show complex splitting or distinct peaks depending on the rotational freedom of the ring. If the ring is buried and static, you may see three distinct resonances. If the ring flips rapidly (fast exchange), signals may average.

References

  • Genetic Incorporation of Fluorinated Phenylalanines

    • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.[4]

    • Source: bioRxiv (2022).
    • URL:[Link]

    • Relevance: Describes "PheX" synthetases for multi-fluorinated Phe incorpor
  • General 19F NMR Protein Labeling

    • Title: Fluorine labeling of proteins for NMR studies.[1][3][5][6][7][8]

    • Source: UCLA-DOE Institute for Genomics and Proteomics.
    • URL:[Link]

    • Relevance: Foundational protocols for auxotrophic labeling and media shifts.
  • Residue-Specific Incorporation Review

    • Title: Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?
    • Source: NCBI / PMC (2021).
    • URL:[Link]

    • Relevance: Detailed review of the "Depletion" method mechanics.
  • Site-Specific 19F Probes

    • Title: Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe.[1][5][6]

    • Source: PubMed (J Am Chem Soc).
    • URL:[Link]

    • Relevance: Early foundational work establishing the utility of fluorin

Unlocking Protein Dynamics and Interactions: A Guide to ¹⁹F NMR Studies Using 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview and detailed protocols for utilizing 2,3,5-Trifluoro-L-phenylalanine as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies in proteins. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR to investigate protein structure, dynamics, and molecular interactions with high precision and sensitivity.

The Power of the Fluorine Probe in Protein Science

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of proteins at an atomic level. While traditional ¹H, ¹³C, and ¹⁵N NMR have been the bedrock of biomolecular NMR, the unique properties of the fluorine-19 (¹⁹F) nucleus offer distinct advantages. The ¹⁹F nucleus boasts a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] A key benefit is the virtual absence of fluorine in biological systems, which provides a "background-free" window for observation.[1]

The most compelling feature of ¹⁹F NMR is its expansive chemical shift range, which is over 100 times larger than that of protons.[2] This makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in its local electronic environment, including van der Waals interactions, electrostatic fields, and solvent accessibility.[2] Consequently, a strategically incorporated fluorinated amino acid acts as a highly sensitive reporter of conformational changes, ligand binding, and protein-protein interactions.

Among the various fluorinated amino acids, 2,3,5-Trifluoro-L-phenylalanine offers a unique trifluorinated aromatic ring system. While specific literature on the application of 2,3,5-Trifluoro-L-phenylalanine is emerging, the principles and protocols established for other multi-fluorinated phenylalanine analogs provide a robust framework for its use. This guide will provide detailed methodologies adapted for 2,3,5-Trifluoro-L-phenylalanine, empowering researchers to explore its potential as a powerful ¹⁹F NMR probe.

Strategic Incorporation of 2,3,5-Trifluoro-L-Phenylalanine into Proteins

The successful application of ¹⁹F NMR hinges on the efficient and selective incorporation of the fluorinated amino acid into the protein of interest. Biosynthetic incorporation in Escherichia coli is a widely used and effective method. This approach typically involves using an auxotrophic strain that cannot synthesize phenylalanine and providing 2,3,5-Trifluoro-L-phenylalanine in the growth medium.

Experimental Workflow for Biosynthetic Incorporation

cluster_prep Preparation cluster_culture Cell Culture & Induction cluster_harvest Harvesting & Purification P1 Obtain Phenylalanine Auxotrophic E. coli Strain C1 Inoculate Starter Culture in Rich Media (e.g., LB) P2 Prepare Minimal Media (e.g., M9) C2 Inoculate Minimal Media with Starter Culture P3 Procure 2,3,5-Trifluoro-L-phenylalanine C5 Simultaneously Supplement with 2,3,5-Trifluoro-L-phenylalanine C1->C2 C3 Grow Cells to Mid-Log Phase (OD600 ~ 0.6-0.8) C2->C3 C4 Induce Protein Expression (e.g., with IPTG) C3->C4 H1 Continue Culture Post-Induction (e.g., 16-20 hours at 18-25°C) C4->H1 H2 Harvest Cells by Centrifugation H1->H2 H3 Lyse Cells and Purify Labeled Protein H2->H3

Caption: Workflow for biosynthetic incorporation of 2,3,5-Trifluoro-L-phenylalanine.

Detailed Protocol for Biosynthetic Incorporation

Note: This protocol is a general guideline adapted from methods for other fluorinated phenylalanines and should be optimized for your specific protein and expression system.[1]

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with required nutrients, except phenylalanine.

  • 2,3,5-Trifluoro-L-phenylalanine (commercially available from suppliers such as Apollo Scientific[3] and Tetrahedron[4]).

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

  • Appropriate antibiotic for plasmid selection.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking.

  • Growth Monitoring: Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Simultaneously, add 2,3,5-Trifluoro-L-phenylalanine to the culture medium.

    • Optimization is key: The optimal concentration of 2,3,5-Trifluoro-L-phenylalanine can range from 50 to 200 mg/L. It is recommended to perform a titration to determine the concentration that maximizes incorporation without significant toxicity.

  • Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification: Purify the 2,3,5-Trifluoro-L-phenylalanine labeled protein using standard chromatography techniques appropriate for your protein.

¹⁹F NMR Data Acquisition and Analysis

The simplicity of the ¹⁹F NMR spectrum, often consisting of a few well-resolved peaks, allows for straightforward data acquisition and analysis, even for large proteins.

Experimental Workflow for ¹⁹F NMR Studies

cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis S1 Prepare Labeled Protein Sample (0.1-0.5 mM in appropriate buffer) N1 Acquire 1D ¹⁹F NMR Spectrum of the apo-protein S1->N1 S2 Add D2O (5-10%) for field-frequency lock S3 Add a fluorine-containing reference compound (optional) N2 Titrate with Ligand N1->N2 N3 Acquire 1D ¹⁹F NMR Spectra at each titration point N2->N3 A1 Process Spectra (Fourier Transform, phasing, baseline correction) N3->A1 A2 Monitor Chemical Shift Perturbations (CSPs) A1->A2 A3 Determine Binding Affinity (Kd) and map binding site A2->A3

Sources

protocols for site-specific incorporation of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Incorporation of 2,3,5-Trifluoro-L-Phenylalanine

Executive Summary

The site-specific incorporation of 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) represents a high-precision method for introducing sensitive 19F NMR probes and modulating local protein hydrophobicity without significantly perturbing native structure. Unlike global incorporation strategies (which rely on auxotrophic strains and result in heterogeneous labeling), this protocol utilizes Genetic Code Expansion (GCE) via an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

This guide details the use of evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants, specifically the PheX class (e.g., PheX-D6), which have demonstrated superior permissivity for polyfluorinated phenylalanine analogs compared to traditional MjTyrRS systems.

Mechanism of Action

The core of this technology is the "orthogonal translation system" (OTS). We utilize a mutant PylRS derived from Methanosarcina barkeri (MbPylRS) or Methanosarcina mazei (MmPylRS) that has been evolved to recognize 2,3,5-F3-Phe while rejecting canonical amino acids.

  • Orthogonality: The PylRS/tRNAPylCUA pair does not cross-react with endogenous E. coli synthetases or tRNAs.

  • Suppression: The tRNAPylCUA recognizes the amber stop codon (UAG) inserted into the gene of interest (GOI).

  • Incorporation: The ribosome inserts 2,3,5-F3-Phe at the UAG position, allowing full-length protein translation.

GCE_Mechanism ncAA 2,3,5-F3-Phe (Exogenous) PylRS Evolved PylRS (PheX-D6) ncAA->PylRS Binding tRNA tRNA(Pyl)-CUA PylRS->tRNA Aminoacylation Ribosome Ribosome tRNA->Ribosome Decoding UAG Protein 19F-Labeled Protein Ribosome->Protein Elongation mRNA mRNA (UAG codon) mRNA->Ribosome Translation

Figure 1: Mechanism of Genetic Code Expansion for 2,3,5-F3-Phe. The evolved synthetase charges the orthogonal tRNA with the fluorinated ncAA, which then suppresses the amber codon.

Materials & Reagents

A. Genetic Constructs
ComponentDescriptionRecommended Variant
Synthetase Plasmid Expresses the orthogonal RS.pEVOL-PheX-D6 or pEVOL-PheX-B5 (Permissive for poly-F-Phe) [1].
Reporter Plasmid Gene of interest with TGA/TAG mutation.pET-22b or pBAD containing GOI_TAG (C-term His-tag recommended).
Host Strain Expression host.[1]E. coliBL21(DE3) or C321.ΔA (Release Factor 1 knockout for higher yield) [2].
B. Chemical Reagents
  • 2,3,5-Trifluoro-L-Phenylalanine: >98% purity.[2] (Commercially available or synthesized via Schöllkopf reagent method).

  • Solvent: 0.1 M NaOH or 0.1 M HCl (depending on salt form).

  • Inducers: L-Arabinose (for pEVOL), IPTG (for pET).

  • Antibiotics: Chloramphenicol (34 µg/mL), Ampicillin (100 µg/mL).

Experimental Protocol

Phase 1: Genetic Construct Design
  • Site Selection: Choose a solvent-exposed residue for the UAG mutation to minimize structural disruption, unless probing a buried hydrophobic core.

  • Mutation: Perform site-directed mutagenesis to replace the target codon with TAG (Amber).

  • Validation: Sequence the plasmid to confirm the mutation and ensure no frameshifts occurred.

Phase 2: Expression & Incorporation

Critical Insight: Polyfluorinated phenylalanines can be bulky. While the PheX system is permissive, uptake efficiency can vary. We use GMML (Glycerol Minimal Media with Leucine) to minimize competition from endogenous Phenylalanine, although the PheX system is robust enough for 2xYT in some cases.

Step-by-Step Workflow:

  • Transformation: Co-transform BL21(DE3) cells with pEVOL-PheX-D6 and pET-GOI-TAG. Plate on LB-Agar + Amp + Chl.

  • Pre-Culture: Inoculate a single colony into 5 mL LB + Antibiotics. Incubate overnight at 37°C.

  • Main Culture (Day 1): Dilute 1:100 into 50 mL of GMML media (M9 salts, 1% glycerol, 2 mM MgSO4, 0.1 mM CaCl2, appropriate antibiotics).

    • Why Minimal Media? Reduces the concentration of endogenous Phe, forcing the uptake of the ncAA and reducing background translation termination.

  • Growth: Incubate at 37°C, 250 RPM until OD600 reaches 0.4–0.5 .

  • ncAA Addition:

    • Dissolve 2,3,5-F3-Phe in minimal 0.1M NaOH to create a 100 mM stock.

    • Add to culture to a final concentration of 1–2 mM .

    • Tip: Add the ncAA 30 minutes before induction to allow cellular uptake and tRNA charging equilibration.

  • Induction:

    • Induce Synthetase: 0.02% L-Arabinose .

    • Induce Protein: 1 mM IPTG .

  • Expression: Reduce temperature to 25°C or 30°C and incubate for 12–16 hours.

    • Causality: Lower temperature aids the folding of proteins containing non-canonical residues and reduces the formation of inclusion bodies.

Protocol_Workflow Start Co-transformation (pEVOL-PheX + pET-TAG) Growth Growth in GMML (37°C to OD 0.5) Start->Growth Add_ncAA Add 2,3,5-F3-Phe (2 mM final) Growth->Add_ncAA Wait 30 min Induction Induction (IPTG + Arabinose) Add_ncAA->Induction Harvest Harvest & Lysis (16h @ 25°C) Induction->Harvest QC QC: Mass Spec & NMR Harvest->QC

Figure 2: Experimental timeline for optimal incorporation efficiency.

Purification & Quality Control (Self-Validating Systems)

Trustworthiness in GCE relies on proving the ncAA is actually there.

A. SDS-PAGE Validation
  • Run three parallel cultures:

    • +ncAA, +Inducer (Expected: Full-length band).

    • -ncAA, +Inducer (Expected: Truncated protein/No band).

    • WT Protein (Positive Control).

  • Success Criteria: A strong band in condition #1 and negligible band in condition #2 confirms the synthetase is orthogonal and not incorporating endogenous Phe.

B. Mass Spectrometry (The Gold Standard)

Intact protein mass spectrometry (ESI-MS) is required.

  • Calculation:

    • Phenylalanine (C9H11NO2) MW: ~165.19 Da (residue mass: 147.18).

    • 2,3,5-F3-Phe (C9H8F3NO2) MW: ~219.16 Da (residue mass: 201.15).

    • Mass Shift: Replacing 3 Hydrogens (approx 3 Da) with 3 Fluorines (approx 57 Da) results in a net increase of +54 Da per incorporation site relative to the WT sequence (if Phe was the target) or the calculated mass of the TAG-suppressed sequence.

C. 19F NMR Spectroscopy
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, 10% D2O.

  • Setup: 1D 19F NMR (with proton decoupling).

  • Expectation: A single, sharp resonance peak (or multiple if the protein has distinct conformers). 2,3,5-F3-Phe typically resonates between -110 and -150 ppm (relative to CFCl3), distinct from trifluoromethyl groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor uptake of ncAA.Increase ncAA concentration to 3-5 mM; Switch to E. coli strain C321.ΔA (RF1 knockout).
Background Growth (-ncAA) "Leaky" Synthetase.The PheX mutants are generally tight, but if background occurs, increase antibiotic selection or lower Arabinose concentration to reduce synthetase burden.
Protein Aggregation Fluorine hydrophobicity.[3]Add 0.5 M L-Arginine to lysis buffer; Perform expression at 18°C.
No NMR Signal Dynamics broadening.The fluorine might be in an intermediate exchange regime. Try variable temperature NMR (25°C -> 45°C) to sharpen the peak.

References

  • Identification of permissive synthetases: Source: Coin, I., et al. (2022). "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues." Biophysical Journal / bioRxiv. URL:[Link] Note:[1][2][3][4][5][6][7][8][9][10][11][12] Describes the PheX-D6 and PheX-B5 mutants derived from M. barkeri PylRS.

  • RF1 Knockout Strains: Source: Lajoie, M. J., et al. (2013). "Genomically recoded organisms expand biological functions." Science. URL:[Link]

  • 19F NMR Applications: Source: Kiskis, J., et al. (2015). "19F NMR for the analysis of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. URL:[Link]

  • General PylRS Methodology: Source: Wan, W., et al. (2010). "A pyrrolysyl-tRNA synthetase/tRNA pair system for the genetic code expansion." Biochimica et Biophysica Acta. URL:[Link]

Sources

Application Note: 2,3,5-Trifluoro-L-Phenylalanine in Modern Drug Discovery & Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocols

Scientific Rationale: The Fluorine Effect in Amino Acid Design

The strategic incorporation of unnatural amino acids (ncAAs) is a foundational technique in modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability. Among these, 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) represents a highly specialized building block that leverages the unique physicochemical properties of fluorine[1].

As a Senior Application Scientist, understanding the causality behind choosing 2,3,5-F3-Phe over wild-type Phenylalanine (Phe) or single-fluorinated variants is critical. The substitution of three hydrogen atoms with fluorine on the aromatic ring introduces three profound molecular changes:

  • Metabolic Shielding: The C–F bond possesses a dissociation energy of approximately 116 kcal/mol, significantly higher than the C–H bond (99 kcal/mol)[2]. This prevents cytochrome P450-mediated oxidative metabolism at the substituted positions.

  • Electronic Modulation: Fluorine is highly electronegative. The trifluoro-substitution reverses the native quadrupole moment of the phenyl ring. This electronic inversion alters cation-

    
     and 
    
    
    
    -
    
    
    stacking interactions, often resulting in tighter binding affinities in hydrophobic target pockets[3].
  • Lipophilicity and pKa Tuning: Fluorination increases the overall lipophilicity (LogP) of the molecule, facilitating better blood-brain barrier (BBB) penetration and cellular uptake[2]. Furthermore, the inductive electron-withdrawing effect lowers the pKa of adjacent functional groups, which can be leveraged to modulate the hydrogen-bonding capacity of the peptide backbone[4].

Key Applications in Drug Discovery

A. Peptide Therapeutics & Proteolytic Resistance

The primary failure point of peptide drugs is rapid degradation by endogenous proteases (e.g., chymotrypsin, pepsin). By replacing a native Phe residue with 2,3,5-F3-Phe, researchers introduce both steric bulk and an altered electrostatic surface. This creates a "mismatch" in the S1 specificity pocket of serine proteases, preventing the enzyme from achieving the transition state required for amide bond cleavage, thereby extending the in vivo half-life of the therapeutic[5].

B. Self-Assembling Hydrogels & Antimicrobial Peptides

Fmoc-protected fluorinated phenylalanines spontaneously self-assemble into nanofibrillar structures in aqueous solutions, forming stable hydrogels. The specific positioning of the fluorine atoms dictates the mechanical properties and nanostructure morphology. These fluorinated hydrogels exhibit potent, inherent antibacterial activity (e.g., against Streptococcus mutans) without the need for loaded antibiotics, making them ideal for wound healing and localized drug delivery systems[6].

C. Positron Emission Tomography (PET) Imaging

Fluorinated aromatic amino acids are critical precursors for the development of radiotracers. The incorporation of the


 isotope (half-life 

109 min) into the phenylalanine scaffold allows for high-resolution topography imaging of tumor ecosystems, as these amino acids are selectively taken up by cancer cells via the L-type amino acid transporter 1 (LAT1)[1].

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting native L-Phe with 2,3,5-Trifluoro-L-Phe in a standard peptide scaffold.

ParameterNative L-Phenylalanine2,3,5-Trifluoro-L-PhenylalanineImpact on Drug Design
Molecular Weight 165.19 g/mol 219.16 g/mol Slight increase in steric bulk.
Aromatic Bond Energy ~99 kcal/mol (C–H)~116 kcal/mol (C–F)Complete resistance to targeted oxidative metabolism[2].
Relative Lipophilicity Baseline (LogP

1.48)
Increased (

LogP

+0.6 to +0.9)
Enhanced membrane permeability and BBB crossing[2].
Proteolytic Half-Life Minutes (Rapid cleavage)Hours to Days (>10-fold increase)Extended therapeutic window and bioavailability[5].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2,3,5-Trifluoro-L-Phe

Causality Note: The electron-withdrawing nature of the trifluorophenyl ring slightly increases the electrophilicity of the activated carboxyl group, which can increase the risk of oxazolone-mediated epimerization. To counteract this, we utilize HATU as the coupling reagent with a hindered base (DIPEA) to ensure the coupling reaction outpaces any racemization pathways. Furthermore, the subsequent deprotection of the Fmoc group on the 2,3,5-F3-Phe residue requires careful monitoring, as the reduced nucleophilicity of the resulting


-amine necessitates longer coupling times for the next amino acid in the sequence.

Materials:

  • Rink Amide AM resin (loading 0.5 mmol/g)

  • Fmoc-2,3,5-Trifluoro-L-Phe (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF

Step-by-Step Methodology:

  • Resin Swelling: Weigh 100 mg of Rink Amide resin into a fritted syringe. Add 3 mL of DMF and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Fmoc Deprotection: Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5

    
     3 mL).
    
  • Activation: In a separate vial, dissolve Fmoc-2,3,5-Trifluoro-L-Phe (0.15 mmol) and HATU (0.145 mmol) in 1.5 mL of DMF. Add DIPEA (0.3 mmol) and vortex for 30 seconds to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5

    
     3 mL) and DCM (3 
    
    
    
    3 mL). Perform a Kaiser test to confirm the absence of free primary amines (a negative/yellow result indicates successful coupling).
  • Subsequent Coupling: For the addition of the next amino acid onto the 2,3,5-F3-Phe amine, extend the coupling time to 120 minutes to compensate for the reduced nucleophilicity caused by the fluorinated side chain.

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Amino Acid Activation (Fmoc-2,3,5-F3-Phe + HATU/DIPEA) N2->N3 N4 Coupling Reaction (Nucleophilic Attack, 60 min) N3->N4 N5 Washing & Kaiser Test (DMF/DCM) N4->N5 N6 Next AA Coupling (Extended Time: 120 min) N5->N6

Caption: Optimized SPPS workflow incorporating Fmoc-2,3,5-Trifluoro-L-Phe.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality Note: To validate the metabolic shielding provided by 2,3,5-F3-Phe, the peptide must be subjected to a highly aggressive serine protease like


-chymotrypsin, which specifically cleaves at the C-terminus of large hydrophobic amino acids (like Phe). A self-validating system requires running a wild-type (unfluorinated) peptide in parallel as a positive control for degradation[5].

Materials:

  • Purified synthetic peptide containing 2,3,5-F3-Phe (Test) and Wild-Type peptide (Control)

  • 
    -Chymotrypsin (from bovine pancreas)
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8
    
  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in water

Step-by-Step Methodology:

  • Preparation: Prepare a 100

    
    M stock solution of both the Test and Control peptides in the Assay Buffer.
    
  • Enzyme Addition: Prepare a 1

    
    M stock of 
    
    
    
    -chymotrypsin in the Assay Buffer. Pre-warm all solutions to 37°C.
  • Incubation: Initiate the assay by mixing 100

    
    L of the peptide solution with 100 
    
    
    
    L of the enzyme solution (Final concentrations: 50
    
    
    M peptide, 0.5
    
    
    M enzyme). Incubate at 37°C.
  • Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 20

    
    L aliquot from the reaction mixture.
    
  • Quenching: Immediately transfer the 20

    
    L aliquot into a vial containing 20 
    
    
    
    L of Quenching Solution (1% TFA) to irreversibly denature the protease and stop the reaction.
  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Integrate the area under the curve (AUC) for the intact peptide peak to calculate the degradation half-life (

    
    ).
    

Proteolytic_Resistance WT Wild-Type Phenylalanine (C-H Bonds) S1 Protease S1 Pocket (Favorable pi-pi/hydrophobic fit) WT->S1 Degradation Rapid Enzymatic Cleavage (Short Half-Life) S1->Degradation F3 2,3,5-Trifluoro-L-Phe (C-F Bonds) Clash Altered Quadrupole & Steric Bulk (Suboptimal S1 Pocket Fit) F3->Clash Resistance Proteolytic Resistance (Extended Half-Life) Clash->Resistance

Caption: Mechanistic pathway of proteolytic resistance conferred by 2,3,5-Trifluoro-L-Phe.

References

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity Source: Biomacromolecules - ACS Publications URL:[Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with

    
    -chymotrypsin and pepsin 
    Source: ResearchGate
    URL:[Link]
    
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry (PMC - NIH) URL:[Link]

  • Mechanistic insights into robust cardiac IKs potassium channel activation by aromatic polyunsaturated fatty acid analogues Source: eLife Sciences URL:[Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL:[Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Source: PMC - NIH URL:[Link]

Sources

2,3,5-Trifluoro-L-Phenylalanine for studying protein dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing Protein Dynamics with 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) via


-NMR 

Abstract

This guide details the application of 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) as a sensitive NMR probe for monitoring protein conformational dynamics. While mono-fluorinated variants (e.g., 4-F-Phe) are common, the multi-fluorinated 2,3,5-F3-Phe motif offers a distinct chemical shift anisotropy (CSA) tensor and increased spectral sensitivity to local electrostatic environments. This note provides a validated workflow for both global (auxotrophic) and site-specific (genetic code expansion) incorporation, followed by


-NMR acquisition strategies for quantifying millisecond-to-microsecond timescale dynamics.

Part 1: The Scientific Basis

Why 2,3,5-Trifluoro-L-Phenylalanine?

The choice of fluorinated amino acid dictates the information content of the NMR experiment. 2,3,5-F3-Phe occupies a "Goldilocks" zone between mono-fluorinated and per-fluorinated analogs:

  • Enhanced Chemical Shift Sensitivity: The presence of three fluorine atoms significantly alters the electron density of the aromatic ring, making the

    
     chemical shift exquisitely sensitive to orthogonal electrostatic fields and van der Waals packing changes compared to 4-F-Phe.
    
  • Retention of Structural Protons: Unlike pentafluoro-phenylalanine (F5-Phe), which lacks aromatic protons, 2,3,5-F3-Phe retains protons at positions 4 and 6. This is critical for resonance assignment , allowing for

    
     NOE (Nuclear Overhauser Effect) transfers to identifying nearby backbone or side-chain protons.
    
  • Asymmetry: The asymmetric substitution pattern (2,3,5) prevents magnetic equivalence of the fluorines, potentially yielding three distinct reporters per residue depending on ring-flip rates and local environment.

Mechanism of Action

The primary observable is the Chemical Shift Anisotropy (CSA) . As the protein undergoes conformational exchange (e.g., ligand binding, allostery), the local environment of the 2,3,5-F3-Phe probe changes. If the exchange rate (


) is comparable to the chemical shift difference (

) between states, line broadening or peak splitting occurs.

Part 2: Incorporation Protocols

Method A: Global Incorporation (Auxotrophic Strain)

Best for: Initial screening, "fingerprinting" folding states, and small proteins (<25 kDa).

Principle: Use of an E. coli phenylalanine auxotroph (e.g., strain KA12 or DL39) that cannot synthesize Phe. Starvation forces the translational machinery to accept the 2,3,5-F3-Phe analog.

Materials:

  • E. coli Auxotroph Strain (e.g., KA12).

  • M9 Minimal Media components.[1]

  • 2,3,5-Trifluoro-L-Phenylalanine (Commercial grade, >98% purity).

  • Glyphosate (optional, if using non-auxotrophs to inhibit shikimate pathway, though auxotrophs are preferred).

Protocol:

  • Starter Culture: Inoculate KA12 cells containing expression plasmid into LB media + antibiotics. Grow overnight at 37°C.

  • Adaptation: Dilute 1:100 into M9 minimal media supplemented with 50 mg/L wild-type L-Phenylalanine (to support initial biomass). Grow to OD

    
    .
    
  • Sedimentation & Wash (Critical): Centrifuge cells (4,000 x g, 15 min). Discard supernatant to remove WT Phe. Resuspend pellet in sterile 0.9% NaCl. Repeat wash 2x.[2]

  • Resuspension & Starvation: Resuspend in fresh M9 media lacking Phe. Incubate at 37°C for 30 mins to deplete intracellular Phe reserves.

  • Induction: Add 2,3,5-F3-Phe (final conc. 60–100 mg/L) and IPTG (1 mM).

  • Expression: Reduce temp to 25°C and express for 12–16 hours.

  • Harvest: Centrifuge and proceed to purification.

Method B: Site-Specific Incorporation (Genetic Code Expansion)

Best for: Large proteins, precise dynamics measurement, avoiding spectral crowding.

Principle: Utilizes an orthogonal tRNA/tRNA-synthetase (RS) pair evolved to recognize bulky/fluorinated Phe analogs in response to an Amber stop codon (TAG).

Key Reagent: Polyspecific PylRS variants (e.g., PheX-B5 or PheX-D6) have shown promiscuity toward multi-fluorinated phenylalanines [1].

Protocol:

  • Transformation: Co-transform BL21(DE3) with:

    • Plasmid A: Target Protein (Gene of Interest with TAG mutation at desired site).

    • Plasmid B: Orthogonal tRNA/RS pair (e.g., pEVOL-PheX).

  • Growth: Grow in 2xYT or Terrific Broth to OD

    
    .
    
  • Induction:

    • Add 2,3,5-F3-Phe (1 mM dissolved in minimal NaOH or DMSO).

    • Add Arabinose (0.02%) to induce RS expression.

    • Add IPTG (1 mM) to induce target protein.

  • Expression: 30°C for 12–18 hours.

Part 3: Visualization of Workflows

Figure 1: Protein Labeling Decision Tree & Workflow

IncorporationWorkflow Start Start: Select Labeling Strategy Decision Need Site-Specific Dynamics? Start->Decision Auxo Method A: Auxotrophic Strain (Global Labeling) Decision->Auxo No (Fingerprinting) Genetic Method B: Genetic Code Expansion (Site-Specific) Decision->Genetic Yes (Detailed Dynamics) StepA1 Grow in M9 + WT Phe (Biomass Generation) Auxo->StepA1 StepA2 Wash 3x (Remove WT Phe) StepA1->StepA2 StepA3 Add 2,3,5-F3-Phe + IPTG StepA2->StepA3 Output Purify & Verify Mass (ESI-MS) StepA3->Output StepB1 Transform: Plasmid(TAG) + pEVOL-RS Genetic->StepB1 StepB2 Grow to OD 0.5 StepB1->StepB2 StepB3 Add 1mM 2,3,5-F3-Phe + Arabinose + IPTG StepB2->StepB3 StepB3->Output

Caption: Workflow for selecting and executing 2,3,5-F3-Phe incorporation. Method A is cost-effective for global analysis; Method B is required for precise site-specific dynamics.

Part 4: -NMR Acquisition & Analysis

Sample Preparation
  • Buffer: 50 mM Phosphate or HEPES, pH 6.5–7.5. Avoid Tris if possible (temperature sensitive).

  • Solvent: 10% D

    
    O / 90% H
    
    
    
    O.
  • Reference: Add Trifluoroacetic acid (TFA) in a coaxial insert or 5-fluorotryptophan (external) as a chemical shift standard.

Pulse Sequences
  • 1D

    
     Spectrum: 
    
    • Purpose: Quality control and state identification.

    • Parameter: Spectral width ~200 ppm (centered around -110 to -150 ppm depending on the specific ring position resonances).

    • Note: 2,3,5-F3-Phe will show multiple bands. Use

      
       decoupling to simplify the spectrum if proton coupling broadens lines too much.
      
  • CPMG Relaxation Dispersion (Carr-Purcell-Meiboom-Gill):

    • Purpose: Quantify

      
       timescale dynamics.
      
    • Logic: Measure effective transverse relaxation rate (

      
      ) as a function of the refocusing frequency (
      
      
      
      ).
    • Result: If conformational exchange exists,

      
       decreases as 
      
      
      
      increases.
Data Interpretation: The Timescale
Observation in

Spectrum
Exchange RegimeTimescale (

)
Recommended Experiment
Distinct, sharp peaks for each stateSlow Exchange

EXSY (Exchange Spectroscopy)
Broadened, merged peakIntermediate

Lineshape Analysis
Single, sharp average peakFast Exchange

CPMG or

Dispersion
Figure 2: NMR Dynamics Decision Logic

NMRLogic Spectrum Acquire 1D 19F Spectrum Check Peak Appearance? Spectrum->Check Slow Two Distinct Sets of Peaks (Slow Exchange) Check->Slow Separated Inter Broad/Smeared Peaks (Intermediate) Check->Inter Broad Fast Single Average Peak (Fast Exchange) Check->Fast Averaged ExpSlow Run 2D-EXSY Calculate k_off/k_on Slow->ExpSlow ExpInter Lineshape Fitting (Titration) Inter->ExpInter ExpFast CPMG Relaxation Dispersion (Hidden Excited States) Fast->ExpFast

Caption: Decision matrix for selecting the appropriate NMR experiment based on the appearance of the 1D 19F spectrum.

Part 5: Critical Considerations & Troubleshooting

  • Protein Stability:

    • Issue: Replacing Phe with 2,3,5-F3-Phe increases hydrophobicity and alters packing.

    • Validation: Always run a Circular Dichroism (CD) thermal melt or Differential Scanning Fluorimetry (DSF) comparing WT and Labeled protein. If

      
       drops by >5°C, the dynamics observed may be artifactual destabilization.
      
  • Coupling Complexity:

    • Issue:

      
       J-coupling between the F2, F3, and F5 atoms on the same ring can split peaks, complicating analysis.
      
    • Solution: Use broadband

      
       decoupling if possible, or simulate the spin system to distinguish J-coupling from exchange broadening.
      
  • Synthetase Fidelity (Method B):

    • Issue: "Promiscuous" synthetases may still incorporate WT Phe if present.

    • Fix: Use Mass Spectrometry (Intact Protein ESI-MS) to calculate the incorporation efficiency. The mass shift for 2,3,5-F3-Phe vs Phe is +54 Da (3 H replaced by 3 F;

      
      ).
      

References

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. Source: Biophysics Colab (2022). URL:[Link] (Demonstrates the use of PheX-B5/D6 synthetases for multi-fluorinated Phe incorporation).

  • Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. Source: Biochemistry (2024).[3] URL:[Link] (Review of 19F NMR methodology, chemical shift anisotropy, and dynamics).

  • 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Source: Journal of Biomolecular NMR (2025/PMC). URL:[Link] (Discusses the spectral dispersion and incorporation efficiency of various fluorinated analogs).

  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. Source: Annual Review of Biophysics (1996/PMC). URL:[Link] (Foundational text on the sensitivity of Fluorine CSA to local environments).

Sources

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and biological properties of peptides.[1] This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe). We will delve into the unique characteristics imparted by this residue, address the specific challenges associated with its incorporation, and provide optimized, field-proven methodologies for coupling, deprotection, and cleavage. This document is intended to serve as a practical resource for researchers aiming to leverage the benefits of peptide fluorination to enhance metabolic stability, binding affinity, and structural integrity.

Introduction: The Significance of Fluorination in Peptide Science

The substitution of hydrogen with fluorine in amino acid side chains can dramatically alter a peptide's properties without significantly increasing its size.[1] Fluorine's high electronegativity and the strength of the C-F bond can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can increase the in vivo half-life of peptide therapeutics.[1]

  • Modulated Hydrophobicity and Conformation: The introduction of fluorine can influence peptide folding, protein-protein interactions, and membrane permeability.[1][]

  • Altered pKa of Neighboring Groups: The strong electron-withdrawing nature of fluorine can impact the acidity or basicity of nearby functional groups.

  • ¹⁹F NMR Probe: The presence of the ¹⁹F atom provides a unique spectroscopic handle for studying peptide structure and interactions without background interference.[1]

2,3,5-Trifluoro-L-Phenylalanine is a particularly interesting analog, offering a distinct electronic and steric profile compared to its parent amino acid. This guide provides the necessary protocols to successfully incorporate this valuable building block into synthetic peptides using standard Fmoc-based SPPS.[3]

Challenges and Key Considerations for 2,3,5-F3-Phe Incorporation

While the principles of SPPS remain the same, the electronic properties of 2,3,5-F3-Phe necessitate specific considerations:

  • Slightly Reduced Reactivity: The electron-withdrawing fluorine atoms can slightly deactivate the carboxyl group, potentially slowing the coupling reaction. This may require extended reaction times or more potent coupling reagents compared to standard Phenylalanine.

  • Steric Hindrance: While not as significant as with α,α-disubstituted amino acids, the fluorine atoms can present some steric bulk that needs to be overcome for efficient coupling.[4]

  • Monitoring Reaction Completion: Incomplete coupling of the fluorinated residue can lead to deletion sequences, which are challenging to separate from the desired product. Therefore, rigorous monitoring of coupling completion (e.g., via a Kaiser test) is critical.

Experimental Workflow: Synthesis of a Model Peptide

This section details a step-by-step protocol for the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-(2,3,5-F3-Phe)-Leu-NH₂, on a Rink Amide resin.

Materials and Equipment
Reagents & Solvents Equipment
Fmoc-Rink Amide MBHA ResinSolid-Phase Peptide Synthesis Vessel
Fmoc-L-Amino Acids (including Fmoc-2,3,5-Trifluoro-L-Phe-OH)Mechanical Shaker
N,N-Dimethylformamide (DMF), Peptide Synthesis GradeSyringes and Needles
Dichloromethane (DCM), ACS GradeSintered Glass Funnel
N,N-Diisopropylethylamine (DIPEA)Vacuum Flask and Trap
Piperidine, Peptide Synthesis GradeLyophilizer (Freeze-Dryer)
Acetic AnhydrideHPLC System (Analytical & Preparative)
Coupling Reagents: HCTU, DIC, OxymaPureMass Spectrometer (e.g., ESI-QTOF)
Cleavage Cocktail: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O)Centrifuge
Diethyl Ether (cold, peroxide-free)
Workflow Diagram

The following diagram illustrates the core cyclical process of Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Coupling Negative: Recouple Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Positive: Continue Repeat->Deprotection Elongate Chain Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Swelling and Preparation

  • Place Fmoc-Rink Amide resin (approx. 167 mg, assuming loading of 0.6 mmol/g) into a synthesis vessel.

  • Add DMF (5 mL) and shake for 1 hour to swell the resin beads.

  • Drain the DMF using vacuum filtration.

Step 2: Initial Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.[5]

  • Shake for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine/DMF and shake for an additional 15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling the First Amino Acid (Fmoc-Leu-OH)

  • In a separate vial, pre-activate Fmoc-Leu-OH (3 eq., 0.3 mmol) with HCTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in 2 mL of DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Step 4: Monitoring Coupling Completion (Kaiser Test)

  • Take a small sample of resin beads (5-10 beads) and wash them with ethanol.

  • Perform a Kaiser (ninhydrin) test. A blue/purple color indicates incomplete coupling (free primary amines present). A yellow/colorless result indicates a complete reaction.

  • If the test is positive (blue), repeat the coupling step (recouple) with a fresh solution of activated amino acid.

Step 5: Chain Elongation

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for the subsequent amino acids in the sequence: Fmoc-Gly-OH and Fmoc-Gly-OH. Always perform a Kaiser test after each coupling.

Step 6: Incorporating 2,3,5-Trifluoro-L-Phenylalanine

  • Perform the Fmoc deprotection as described in Step 2.

  • Optimized Coupling: Due to the electronic nature of 2,3,5-F3-Phe, an extended coupling time is recommended.

    • Pre-activate Fmoc-2,3,5-Trifluoro-L-Phe-OH (3 eq., 0.3 mmol) with HCTU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in DMF.

    • Add to the resin and shake for 3-4 hours .

    • Alternatively, a double coupling can be performed: couple for 2 hours, drain, wash, and then couple again with a fresh solution for another 2 hours.

  • Perform a Kaiser test to ensure completion. This is the most critical coupling step to monitor.

Step 7: Completing the Sequence

  • Repeat the deprotection and coupling cycles for the final residue, Fmoc-Tyr(tBu)-OH.

Step 8: N-Terminal Acetylation (Capping)

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (5 mL).

  • Shake for 30 minutes.

  • Drain and wash thoroughly with DMF (5x) followed by DCM (5x).

  • Dry the peptide-resin under high vacuum for at least 2 hours.

Cleavage and Global Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously.[6]

Cleavage_Process PeptideResin Dried Peptide-Resin AddCocktail Add Cleavage Cocktail (TFA/TIS/H₂O) PeptideResin->AddCocktail Incubate Incubate with Shaking (2-3 hours, RT) AddCocktail->Incubate Filter Filter to Separate Resin Beads Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate TFA Filtrate Centrifuge Centrifuge & Decant Precipitate->Centrifuge WashDry Wash Pellet & Dry Centrifuge->WashDry CrudePeptide Crude Peptide Powder WashDry->CrudePeptide

Caption: Workflow for peptide cleavage from the resin and precipitation.

Protocol:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O .[7][8] For a 0.1 mmol synthesis, use 5-10 mL of the cocktail.

    • CAUTION: TFA is highly corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the cocktail to the resin and shake gently at room temperature for 2-3 hours.

  • Filter the mixture through a sintered funnel, collecting the filtrate into a centrifuge tube.

  • Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice.

  • Dry the resulting white powder under a gentle stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification by Preparative RP-HPLC

Reversed-phase HPLC is the standard method for purifying synthetic peptides.[9]

Parameter Condition
Column C18 silica-based, preparative scale (e.g., 20mm ID)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient e.g., 5-65% B over 30 minutes (must be optimized)
Flow Rate e.g., 10-20 mL/min (depends on column size)
Detection UV at 220 nm and 280 nm

Protocol:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the solution onto the equilibrated preparative HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain a fluffy white powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[10]

  • Technique: Electrospray Ionization (ESI) is most common for peptides.

  • Expected Mass for Ac-Tyr-Gly-Gly-(2,3,5-F3-Phe)-Leu-NH₂ (C₂₉H₃₅F₃N₆O₇):

    • Monoisotopic Mass: 652.2523 g/mol

    • Observed Ion (e.g., [M+H]⁺): 653.2596 m/z

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the amino acid sequence by observing the characteristic b- and y-ion series.[11][12]

Troubleshooting

Problem Possible Cause Solution
Low Crude Purity / Deletion Sequences Incomplete coupling, especially of the 2,3,5-F3-Phe residue.Use extended coupling times (3-4h) or double coupling for the fluorinated amino acid. Always confirm completion with a Kaiser test.[4]
Mass Spectrum shows +222 Da adduct Inefficient scavenging of dibenzofulvene (DBF) during Fmoc deprotection.Ensure fresh 20% piperidine/DMF solution is used. Ensure thorough washing after deprotection.[5]
Poor Yield after Cleavage Incomplete cleavage from the resin.Extend cleavage time to 3-4 hours. Ensure peptide-resin is thoroughly dry before adding the TFA cocktail.
Oxidation of Sensitive Residues (if present) Scavengers in cleavage cocktail are insufficient or absent.For peptides with Met or Trp, use a more comprehensive cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[13]

Conclusion

The successful synthesis of peptides containing 2,3,5-Trifluoro-L-Phenylalanine is readily achievable with minor modifications to standard Fmoc-SPPS protocols. The key to success lies in acknowledging the unique electronic properties of the fluorinated residue and implementing optimized coupling strategies—specifically, extended reaction times or double coupling—and verifying reaction completion at this critical step. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently incorporate this and other fluorinated amino acids, unlocking new avenues for the design of advanced peptide-based therapeutics and research tools.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ResearchGate. (n.d.).
  • Carpino, L. A., et al. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH.
  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • Benchchem. (2025). Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nowick, J. S., et al. (2020, March 17).
  • Al-Zoubi, M., et al. (2020, May 15).
  • BOC Sciences. (n.d.). 2,4,5-Trifluoro-L-phenylalanine - (CAS 749847-57-2).
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • Creative Peptides. (n.d.).
  • Peptides. (n.d.). Green Chemistry - In situ Fmoc removal.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Molecules. (n.d.).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics.
  • NTU > IRep. (n.d.).
  • Almac. (2014, May 26).
  • Agilent. (n.d.). Therapeutic Peptides Workflow Resource Guide.
  • UNL Institutional Repository. (n.d.). Tandem mass spectrometry for the determination of the intrinsic interactions of metal ions with and the sequence of peptides.
  • Benchchem. (n.d.).
  • Semantic Scholar. (n.d.).
  • NTU > IRep. (2022, September 29).

Sources

in-cell NMR studies using 2,3,5-Trifluoro-L-Phenylalanine

Application Note: In-Cell NMR with 2,3,5-Trifluoro-L-Phenylalanine

Introduction & Scientific Rationale

In-cell NMR spectroscopy allows the observation of proteins in their biologically relevant, crowded cytosolic environment.[1] While traditional



NMR

Why 2,3,5-Trifluoro-L-Phenylalanine? While mono-fluorinated phenylalanines (e.g., 4-F-Phe) are common, the tri-fluorinated analog 2,3,5-F3-Phe offers distinct advantages for advanced applications:

  • Enhanced Sensitivity: The presence of three fluorine atoms per residue significantly boosts the signal-to-noise ratio (SNR), provided the multiplets are managed via decoupling or line-shape analysis.

  • Multiplet Fingerprinting: The distinct

    
     coupling pattern between the 2-, 3-, and 5-positions creates a unique spectral fingerprint, allowing for the resolution of overlapping signals that might obscure mono-fluorinated probes.
    
  • Conformational Sensitivity: The bulky, electron-withdrawing nature of the trifluoro-ring makes it an exquisitely sensitive probe for hydrophobic core packing and aromatic ring-flipping dynamics, which are often damped in the crowded cellular milieu.

Experimental Design & Mechanism

The core challenge in in-cell NMR is achieving sufficient intracellular concentration of the labeled protein (0.1–1.0 mM) without background signals from free amino acids or metabolites.

Labeling Strategy: The Glyphosate "Shikimate Block" Method

To incorporate 2,3,5-F3-Phe into proteins using standard E. coli strains (e.g., BL21), we utilize the Glyphosate Inhibition Protocol . Glyphosate inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), shutting down the endogenous biosynthesis of aromatic amino acids (Phe, Tyr, Trp). By supplementing the medium with 2,3,5-F3-Phe (along with Tyr and Trp), the cell is forced to incorporate the fluorinated analog into the target protein with high efficiency (>90%).

Mechanistic Workflow

The following diagram illustrates the cellular logic for selective labeling:

Gcluster_cellE. coli CytoplasmMediaM9 Minimal Media+ Glyphosate (1 g/L)EPSPSEPSPS Enzyme(Target of Glyphosate)Media->EPSPSInhibitsShikimateShikimate PathwayShikimate->EPSPSEndoPheEndogenous PheSynthesis BlockedEPSPS->EndoPheBlockedExoPheExogenous2,3,5-F3-Phe AddedtRNAPhe-tRNA Synthetase(Promiscuous)ExoPhe->tRNAUptake & ChargingRibosomeRibosomalTranslationtRNA->RibosomeIncorporationProtein19F-LabeledTarget ProteinRibosome->ProteinFolding in Cytosol

Caption: Pathway for biosynthetic incorporation of 2,3,5-F3-Phe using glyphosate-mediated auxotrophy. Glyphosate blocks endogenous Phe production, forcing the promiscuous Phe-tRNA synthetase to utilize the exogenous fluorinated analog.

Detailed Protocol: In-Cell Sample Preparation

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Strain: E. coli BL21(DE3) or Rosetta(DE3).

  • Plasmid: T7-promoter based expression vector (e.g., pET series).

  • Reagent: 2,3,5-Trifluoro-L-Phenylalanine (Custom synthesis or commercial ncAA supplier).

  • Inhibitor: Glyphosate (N-(phosphonomethyl)glycine).

  • Buffer: NMR Maintenance Buffer (10 mM Phosphate, 150 mM NaCl, 10% D2O, pH 7.0).

Step-by-Step Methodology
Phase 1: Growth and Inhibition
  • Inoculation: Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C.

  • Dilution: Transfer 1% v/v of the overnight culture into 500 mL of M9 Minimal Media (supplemented with glucose, MgSO4, CaCl2, thiamine, and antibiotics).

  • Growth: Incubate at 37°C / 200 rpm until OD

    
     reaches 0.5 – 0.6 .
    
  • Inhibition Step:

    • Add Glyphosate to a final concentration of 1 g/L .

    • Simultaneously, add L-Tyrosine and L-Tryptophan (60 mg/L each) to prevent starvation of non-labeled aromatics.

    • Incubate for 30-45 minutes to deplete the intracellular pool of endogenous Phenylalanine.

Phase 2: Induction and Labeling
  • Precursor Addition: Dissolve 2,3,5-Trifluoro-L-Phenylalanine in a small volume of water/NaOH and add to the culture (Final conc: 50–100 mg/L ).

  • Induction: Induce expression with 1 mM IPTG .

  • Expression: Reduce temperature to 20–25°C and incubate for 4–6 hours .

    • Expert Note: Lower temperatures prevent inclusion body formation and reduce the toxicity often associated with fluorinated analogs.

Phase 3: Harvesting for In-Cell NMR
  • Harvest: Centrifuge cells gently (3,000

    
     g, 10 min, 4°C). Discard supernatant.
    
  • Wash: Resuspend the pellet gently in 20 mL of NMR Maintenance Buffer. Centrifuge again. Repeat this wash 2 times to remove extracellular 2,3,5-F3-Phe.

  • Slurry Preparation: Resuspend the final pellet in an equal volume of NMR Maintenance Buffer (50% slurry).

  • Loading: Transfer 500

    
    L of the slurry into a standard 5 mm NMR tube.
    
    • Optional: Add 10% D

      
      O for lock, though in-cell samples can be run unlocked if the magnet is stable.
      

NMR Acquisition & Data Analysis

Acquisition Parameters
  • Spectrometer: >500 MHz (higher field preferred for 19F CSA resolution).

  • Probe:

    
    -tuned probe (cryoprobe recommended for sensitivity).
    
  • Temperature: 298 K (or physiological 310 K if protein stability permits).

  • Pulse Sequence: 1D

    
     with 
    
    
    decoupling (e.g., zgig or zgf1 with Waltz-16 decoupling).
Spectral Characteristics of 2,3,5-F3-Phe

Unlike mono-fluorinated probes, 2,3,5-F3-Phe presents a complex spin system due to J-couplings between fluorine nuclei on the same ring.

InteractionTypeApprox.[1][2] Coupling Constant (Hz)Spectral Consequence

Ortho20 – 25 HzLarge splitting, defines the multiplet width.

Meta5 – 10 HzIntermediate splitting.

Para< 5 HzSmall splitting, often contributes to line broadening in cells.

Data Processing Strategy:

  • Line Broadening: Apply exponential multiplication (LB = 10–20 Hz) to smooth the broad in-cell signals.

  • Deconvolution: In the absence of

    
     decoupling, the signal will appear as a broad multiplet. Use the center of mass of the multiplet for chemical shift referencing.
    
  • Background Subtraction: Run a "supernatant control" (centrifuge the NMR tube after the experiment and measure the liquid on top) to distinguish intracellular signals from leaked protein or free metabolites.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Low expression or degradation.Check lysate via SDS-PAGE/Western Blot. Ensure 2,3,5-F3-Phe was added before IPTG.
Sharp Lines Only Protein leakage or free amino acid.Perform the supernatant control. If signal is in supernatant, cells are lysing. Reduce spin speed and experiment time.
Broad/Invisible Signal Protein aggregation or binding to ribosomes.Reduce induction temperature (18°C). Try a different solubility tag (e.g., GB1, SUMO).
Toxicity Fluorinated analog disrupts metabolism.Reduce induction time to 2-3 hours. Increase glucose concentration in M9 media.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis. BenchChem. Link

  • University of Bologna. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. J. Am. Chem. Soc. Link

  • UCLA DOE Institute. (2010). Fluorine Labeling of Proteins for NMR Studies. UCLA Protocols. Link

  • Li, C., & Frieden, C. (2007).[4] NMR Studies of 4-F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein. Biochemistry. Link

  • Prosser, R. S., et al. (2023).[2] A beginner's guide to 19F NMR and its role in drug screening. Can. J. Chem. Link[2]

Troubleshooting & Optimization

Technical Support Center: Protein Expression with 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting 2,3,5-F3-Phe Incorporation for 19F-NMR & Biophysical Studies

Welcome to the Technical Support Center

You are likely here because your protein expression using 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) has failed.

Unlike mono-fluorinated analogs (e.g., 4-Fluoro-Phe), which are easily accepted by the native E. coli translation machinery, 2,3,5-F3-Phe presents significant steric and electronic challenges. It alters the hydrophobicity of your protein (the "Teflon effect") and struggles to fit into the active site of wild-type Phenylalanyl-tRNA Synthetase (PheRS).

Below are the three most common failure modes and their specific troubleshooting protocols.

Module 1: The "Crash" (Cell Death Upon Induction)

Symptom: Cells grow well in rich media, but growth arrests completely or optical density (OD) drops immediately after shifting to minimal media containing the analog.

Root Cause:

  • Toxicity Shock: 2,3,5-F3-Phe is toxic to E. coli at high concentrations, inhibiting transport proteins.

  • Enzymatic Rejection: The wild-type PheRS has poor kinetics for 2,3,5-F3-Phe. If the enzyme cannot charge the tRNAPhe fast enough, translation stalls, triggering the stringent response.

Troubleshooting Protocol: The "Step-Down" Adaptation

Do not shock the cells. Use this modified Selective Pressure Incorporation (SPI) workflow.

  • Inoculation: Grow Phe-auxotrophic cells (e.g., strain DL39 ) in LB to OD600 0.7–0.8.

  • The Critical Wash: Centrifuge (3,000 x g, 10 min). Resuspend in 1x M9 salts. Repeat twice.

    • Why? Removes trace Phenylalanine (Phe) that competes with the analog.

  • Adaptation Phase (The Fix): Resuspend in M9 Minimal Media containing limited native Phe (5 µg/mL) . Incubate for 15 mins.

    • Why? Keeps translation active while the cells adapt to the minimal environment.

  • The Shift: Add 2,3,5-F3-Phe (final conc. 100 mg/L ) + Inducer (IPTG 1 mM).

  • Expression: Run at 20°C–25°C for 12–16 hours.

    • Why? Slower translation kinetics match the slower charging rate of the analog, preventing ribosome stalling.

Module 2: The "Mix" (Incomplete Incorporation)

Symptom: Mass spectrometry (ESI-MS) shows a "doublet" peak: one species with the expected mass shift (+54 Da per Phe) and another with native Phe.

Root Cause:

  • Leaky Auxotrophy: The strain is synthesizing its own Phe.

  • Insufficient Wash: Trace Phe from the starter culture is outcompeting the analog.

  • Substrate Specificity: The native PheRS prefers Phe over 2,3,5-F3-Phe by a factor of >1000.

Troubleshooting Protocol: The "Glyphosate Block"

If auxotrophy alone fails, use chemical inhibition to shut down the shikimate pathway (Phe biosynthesis).

ParameterStandard ProtocolHigh-Fidelity Protocol
Strain DL39 (Auxotroph)BL21(DE3) (Wild Type)
Inhibitor NoneGlyphosate (1 g/L)
Additives 2,3,5-F3-PheGlyphosate + Tyr (60 mg/L) + Trp (60 mg/L)
Timing Add analog at inductionAdd Glyphosate 30 min prior to induction

The Logic: Glyphosate inhibits EPSP synthase. By adding it 30 minutes before induction, you deplete the intracellular Phe pool. You must supplement Tyrosine (Tyr) and Tryptophan (Trp) because glyphosate blocks their synthesis too.

Module 3: The "Brick" (Insoluble Protein)

Symptom: High expression levels, but 100% of the protein is in the inclusion body pellet.

Root Cause: The Fluorine Effect: Replacing Hydrogen with Fluorine increases the hydrophobicity of the phenyl ring. Multiple 2,3,5-F3-Phe residues buried in the hydrophobic core can create a "super-hydrophobic" core that collapses too quickly or aggregates during folding.

Troubleshooting Protocol: Chaperone-Assisted Folding
  • Temperature Drop: Express at 18°C .

  • Osmolytes: Add 0.5 M Sorbitol and 2.5 mM Betaine to the M9 media.

    • Why? These act as chemical chaperones, stabilizing the folding intermediate.

  • Buffer Modification: In your lysis/purification buffer, add 10% Glycerol and 0.5% Triton X-100 . Avoid high salt if possible, as hydrophobic interactions are stronger at high ionic strength.

Visual Workflow: Selective Pressure Incorporation (SPI)

The following diagram illustrates the critical decision points for high-yield incorporation.

SPI_Workflow Start Inoculate Phe-Auxotroph (Rich Media) OD_Check Check OD600 (Target: 0.7 - 0.8) Start->OD_Check OD_Check->Start Too Low Wash CRITICAL STEP: Wash 3x with 1x M9 Salts OD_Check->Wash Target Reached Resuspend Resuspend in M9 Minimal + 19 Amino Acids (No Phe) Wash->Resuspend Removes Native Phe Starvation Starvation Phase (30 min, 37°C) Resuspend->Starvation Depletes Intracellular Phe Add_Analog Add 2,3,5-F3-Phe (100 mg/L) Starvation->Add_Analog Induction Induce (IPTG) Incubate 16h @ 20°C Add_Analog->Induction

Caption: The SPI workflow emphasizes the "Wash" and "Starvation" steps to minimize background incorporation of native Phenylalanine.

FAQ: Advanced Technical Queries

Q: Can I use the wild-type PheRS (Phenylalanyl-tRNA Synthetase) for 2,3,5-F3-Phe? A: Yes, but with reservations. The wild-type enzyme accepts para-fluorophenylalanine (4-F-Phe) easily. However, 2,3,5-F3-Phe is bulkier. While it does work in auxotrophs under starvation conditions, the catalytic efficiency (


) is significantly lower [1].
Pro Tip:  If yields are consistently low (<1 mg/L), co-transform with a plasmid overexpressing the PheRS(A294G)  mutant. This mutation relaxes the active site, accommodating bulky analogs like 2,3,5-F3-Phe [2].

Q: My 19F-NMR spectrum shows broad, undefined peaks. Is the labeling bad? A: Not necessarily. This is often a solubility issue. 2,3,5-F3-Phe can induce non-specific aggregation (oligomerization). Diagnostic: Run a Size Exclusion Chromatography (SEC) column. If your protein elutes in the void volume, it is aggregated. Add 50 mM Arginine + 50 mM Glutamate to your NMR buffer to break up soluble aggregates.

Q: Why use 2,3,5-F3-Phe instead of 4-F-Phe? A: 2,3,5-F3-Phe lacks protons on the ring, eliminating 1H-19F dipolar coupling that causes line broadening in 4-F-Phe spectra. It provides sharper lines for large proteins, despite the expression challenges [3].

References
  • Bann, J. G., et al. (2004). "Folding and stability of 2,3,5-trifluorophenylalanine-substituted proteins." Biochemistry. Link

  • Datta, D., et al. (2002). "A designed phenylalanyl-tRNA synthetase variant allows efficient in vivo incorporation of aryl ketone functionality into proteins."[1] Journal of the American Chemical Society. (Describes the A294G mutant utility for bulky analogs). Link

  • Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemistry. Link

  • Waugh, D. S. (2011). "Generating 19F-labeled proteins for NMR studies." Journal of Biomolecular NMR. Link

Sources

improving spectral resolution in 19F NMR of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Spectral Resolution & Troubleshooting Guide Ticket ID: F19-RES-OPT-235 Status: Open Assigned Specialist: Senior Application Scientist, Biomolecular NMR Division

Executive Summary: The Physics of Your Problem

You are likely experiencing broad linewidths, complex multiplet structures, or rolling baselines. Unlike single-site labels (e.g., 4-F-Phe), 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) presents a unique spin system.

The "resolution" challenge here is threefold:

  • Scalar Coupling Network: You have a three-spin fluorine system (

    
    ) with strong homonuclear couplings (
    
    
    
    ) and heteronuclear couplings to protons (
    
    
    ).
  • Chemical Shift Anisotropy (CSA): The

    
     CSA tensor is large.[1] At high magnetic fields, CSA becomes the dominant relaxation mechanism, broadening your lines significantly if the molecule is tumbling slowly (large proteins).
    
  • Instrument Artifacts: The wide spectral width of

    
     often excites acoustic ringing in the probe, distorting the baseline.[2][3]
    

This guide provides the protocols to decouple these interactions and optimize your acquisition parameters.

Module 1: The Spin System & Decoupling Strategy

The Issue: Your peaks look like "mud" or broad humps rather than distinct signals. The Cause: The 2,3,5-substitution pattern creates a non-trivial coupling network.

The Coupling Matrix

Understanding the J-coupling values is critical for choosing the right decoupling power and window functions.

Interaction TypeCoupled NucleiApprox.[3][4] Constant (

)
Impact on Spectrum
Homonuclear (Ortho)

~20 - 25 Hz Major splitting (Doublet)
Homonuclear (Meta)

~5 - 12 Hz Secondary splitting
Homonuclear (Para)

< 3 HzLine broadening
Heteronuclear

(Ring)
6 - 10 Hz Complex multiplets
Decoupling Protocol

You cannot easily decouple


 without specialized isotropic mixing sequences that risk frying the probe. Focus on removing the 

coupling.
  • Step 1: Inverse Gated Decoupling. Do not use standard power-gated decoupling (which maintains NOE) unless you need sensitivity enhancement and have verified the NOE is positive (it can be negative for

    
    , reducing signal).
    
  • Step 2: Composite Pulse Decoupling (CPD). Use WALTZ-16 or GARP on the proton channel.

    • Center Frequency (O2): Set to the center of the aromatic proton region (~7.2 ppm).

    • Bandwidth: Ensure the decoupling bandwidth covers roughly 5 ppm (6.0–8.5 ppm) to catch all ring protons.

Module 2: Relaxation & Field Strength Optimization

The Issue: "I moved to a higher field (800 MHz) to get better separation, but my peaks got broader." The Cause: CSA relaxation scales with the square of the magnetic field (


).
The Field Strength Paradox

For


 NMR, higher field is almost always better. For 

in proteins, there is a "Sweet Spot."
  • Small Molecules / Peptides (< 5 kDa): High Field (600-800 MHz) is fine. Fast tumbling averages out CSA.

  • Large Proteins (> 25 kDa): Lower Field (400-500 MHz) is often superior. The reduction in CSA broadening outweighs the loss in Hz/ppm dispersion.

Pulse Sequence Selection

Standard 1-pulse experiments (zg) are susceptible to acoustic ringing and dead-time artifacts.

  • Recommendation: Use a Spin-Echo (Carr-Purcell) Sequence .

    • Sequence:90 - tau - 180 - tau - acquire

    • Tau (

      
      ): Set 
      
      
      
      (approx 20-50 ms) to refocus J-evolution if looking for singlets, or keep it short (< 1 ms) just to eliminate probe ringing.
    • Benefit: The 180° pulse refocuses chemical shift evolution and inhomogeneity, while the delay allows acoustic ringing to decay before acquisition starts.

Module 3: Troubleshooting Workflow (Visualized)

Use this logic flow to diagnose spectral issues.

G Start Start: Spectral Artifact Identified Issue_Broad Issue: Broad Linewidths Start->Issue_Broad Issue_Base Issue: Rolling/Distorted Baseline Start->Issue_Base Issue_Split Issue: Unexpected Splitting Start->Issue_Split Action_Shim Check Shimming (1H) Issue_Broad->Action_Shim Action_Ring Acoustic Ringing? Issue_Base->Action_Ring Action_Decoup Verify 1H Decoupling (WALTZ-16) Issue_Split->Action_Decoup Decision_HighField Are you at >600 MHz? Action_Shim->Decision_HighField Shims OK Sol_FF Intrinsic F-F Coupling (Cannot Decouple Easily) Action_Decoup->Sol_FF Decoupler On Sol_LPRED Use Backward Linear Prediction or Spin-Echo Action_Ring->Sol_LPRED Sol_LowField Move to Lower Field (CSA Dominant) Decision_HighField->Sol_LowField Yes Sol_Temp Titrate Temperature (+5°C steps) Decision_HighField->Sol_Temp No

Caption: Diagnostic logic flow for identifying the root cause of poor 19F spectral resolution.

Module 4: Experimental Setup Diagram

To ensure reproducibility, configure your spectrometer channels as follows.

ExperimentSetup Console Spectrometer Console Chan1 Channel 1 (Obs) 19F (376 MHz) Console->Chan1 Chan2 Channel 2 (Dec) 1H (400 MHz) Console->Chan2 Probe Probehead (19F/1H Dual) Chan1->Probe Excitation/Detection Param1 Pulse: 90° (~12µs) SW: ~200ppm O1: -140ppm Chan1->Param1 Chan2->Probe Decoupling Param2 Seq: WALTZ-16 Pwr: Low (prevent heating) O2: 7.2ppm Chan2->Param2

Caption: Hardware configuration for 1H-decoupled 19F NMR of fluorinated phenylalanine.

Frequently Asked Questions (FAQ)

Q1: My baseline has a massive "smile" or "frown" curve. Is this the protein?

  • Answer: No, this is Acoustic Ringing . The

    
     frequency often resonates with the metal in the probe coil.
    
  • Fix:

    • Increase the Pre-Scan Delay (DE) to 20–50 µs (if T2 allows).

    • Use Backward Linear Prediction (LPC) on the first 8–16 points of the FID during processing.

    • Switch to a Spin-Echo sequence (e.g., cpmg or zgecho) to allow the ringing to die out before acquisition [1].

Q2: I see three peaks for my single 2,3,5-F3-Phe residue. Is it denatured?

  • Answer: Not necessarily. 2,3,5-F3-Phe has three chemically distinct fluorine atoms (

    
    ). You should see three distinct multiplets (unless they accidentally overlap).
    
    • 
       is usually the most upfield (shielded).
      
    • 
       is often in the middle.
      
    • 
       is typically the most downfield (deshielded) due to the ortho effect.
      
    • Validation: Integrate the peaks.[5] They should have a 1:1:1 ratio.

Q3: Can I use D2O instead of H2O?

  • Answer: Yes, and it is often preferred.

    
     chemical shifts are sensitive to Solvent Isotope Effects (SIE). Moving from H2O to D2O can shift peaks by ~0.2 ppm. If your protein is stable in D2O, it eliminates the huge water signal, preventing radiation damping and dynamic range issues [2].
    

Q4: Why is my signal-to-noise (S/N) so low compared to 1H?

  • Answer: While

    
     is 83% as sensitive as 
    
    
    
    , the relaxation times (
    
    
    ) for fluorine in fluorinated aromatics can be quite long (1–3 seconds) because there are no directly attached protons to facilitate dipolar relaxation.
  • Fix: Increase your Relaxation Delay (

    
    ) to at least 
    
    
    
    (approx 2–3 seconds). If you pulse too fast, you saturate the signal [3].

References

  • Morris, G. A., & Toohey, M. J. (1985).[6] Removal of Acoustic Ringing from NMR Spectra. Journal of Magnetic Resonance.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[7][8][9][10][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pomerantz, W. C., et al. (2012). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology.

  • Orton, H. W., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids.[1][13] Journal of the American Chemical Society.[10]

Sources

minimizing misincorporation of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Misincorporation of 2,3,5-Trifluoro-L-Phenylalanine

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) engineering. 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) is a powerful tool for probing aromatic-


 interactions and modulating protein electrostatics[1]. However, achieving high-fidelity incorporation is challenging. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), 2,3,5-F3-Phe sterically mimics natural phenylalanine. This structural homology triggers cross-reactivity with both endogenous and engineered translational machineries.

This guide provides mechanistic troubleshooting and self-validating protocols to eliminate misincorporation, whether you are utilizing Site-Specific Incorporation (SCS) via orthogonal translation or Residue-Specific Incorporation (SPI) via auxotrophic depletion.

Part 1: Diagnostic FAQ & Troubleshooting Matrix

Issue 1: Natural Amino Acid Misincorporation at the Target Amber Codon (SCS)

Q: I am using an orthogonal translation system (OTS) to incorporate 2,3,5-F3-Phe at a UAG stop codon, but mass spectrometry reveals natural Phenylalanine or Tyrosine at the target site. How do I fix this? A: This is a selectivity failure of your engineered aminoacyl-tRNA synthetase (aaRS). Many first-generation engineered aaRSs are polyspecific and retain a basal binding affinity for canonical aromatic amino acids[2]. When 2,3,5-F3-Phe uptake is low, the aaRS defaults to charging natural Phe/Tyr.

  • The Fix: Upgrade to a highly selective aaRS variant specifically evolved for fluorinated phenylalanines (e.g., stringently negatively-selected Pyrrolysyl-tRNA synthetase (PylRS) variants or evolved pCNF-RS)[1][2]. Always run a "-ncAA control" expression. If your target protein expresses efficiently without 2,3,5-F3-Phe in the media, your aaRS is mischarging canonical amino acids.

Issue 2: Proteome-Wide Toxicity and Global Misincorporation (SCS)

Q: During site-specific incorporation, my host cells exhibit severe growth defects, and mass spectrometry shows 2,3,5-F3-Phe randomly incorporated throughout the proteome. Why? A: Endogenous E. coli Phenylalanyl-tRNA synthetase (PheRS) is highly promiscuous. Because 2,3,5-F3-Phe is structurally similar to natural Phe, the endogenous PheRS activates it and charges it onto host tRNA


, poisoning the proteome[1][3].
  • The Fix: Do not deplete natural Phe in your expression media. Maintain a basal concentration of natural Phe (e.g., 0.5 - 1.0 mM). Because wild-type PheRS has a higher

    
     for natural Phe, this outcompetes 2,3,5-F3-Phe at endogenous codons. Rely on the hyper-affinity of your engineered orthogonal aaRS to selectively capture 2,3,5-F3-Phe for the UAG codon.
    
Issue 3: Incomplete Substitution in Auxotrophic Expression (SPI)

Q: I am using a phenylalanine auxotroph (pheA-) for global residue-specific incorporation (SPI), but I still see 10-15% natural Phenylalanine in my purified protein. How do I achieve >95% fidelity? A: Even in strict auxotrophic strains, trace natural Phe is scavenged from the degradation of cellular proteins or leaky upstream biosynthetic pathways.

  • The Fix: Implement a chemical blockade using Glyphosate (N-(phosphonomethyl)glycine). Glyphosate competitively inhibits 5-enolpyruvoylshikimate-3-phosphate synthase (EPSPS), completely severing the shikimate pathway and halting de novo aromatic amino acid biosynthesis[4][5].

Part 2: Self-Validating Experimental Workflows

Protocol A: High-Fidelity Site-Specific Incorporation (SCS)

Objective: Incorporate 2,3,5-F3-Phe at a specific UAG codon while preventing endogenous proteomic misincorporation.

  • Transformation: Co-transform E. coli BL21(DE3) with your target protein plasmid (containing the UAG mutation) and the OTS plasmid (encoding the highly selective PylRS/tRNA

    
     pair).
    
  • Cultivation: Grow cells in 2xYT media (which contains natural amino acids to suppress endogenous PheRS misincorporation) at 37°C until OD

    
     reaches 0.6.
    
  • ncAA Addition: Add 2,3,5-F3-Phe to a final concentration of 1 mM. Self-Validation Step: Split the culture and leave one half without 2,3,5-F3-Phe to serve as the negative control.

  • Induction: Induce with 1 mM IPTG and 0.2% Arabinose (depending on your promoter system). Shift temperature to 25°C for 16 hours.

  • Validation: Analyze the lysate via SDS-PAGE. A successful, high-fidelity system will show a strong target protein band in the "+ncAA" lane and a completely blank lane in the "-ncAA" control.

Protocol B: High-Fidelity Residue-Specific Incorporation (SPI)

Objective: Globally replace all natural Phe residues with 2,3,5-F3-Phe using an auxotroph and chemical blockade.

  • Auxotroph Growth: Grow an E. coli phenylalanine auxotroph (e.g., AT2471) in M9 minimal media supplemented with 0.05 mM natural Phe, 0.05 mM Tyr, and 0.05 mM Trp at 37°C until OD

    
     reaches 0.8.
    
  • Media Shift & Depletion: Centrifuge cells at 4,000 x g for 10 minutes. Wash the pellet twice with cold M9 minimal media (lacking any amino acids) to remove residual natural Phe.

  • Glyphosate Blockade: Resuspend cells in fresh M9 minimal media containing 1 g/L Glyphosate to inhibit EPSPS[4]. Add 1 mM 2,3,5-F3-Phe, 0.5 mM Tyrosine, and 0.5 mM Tryptophan (Tyr and Trp are required to prevent starvation since the shikimate pathway is now blocked).

  • Induction & Expression: Incubate for 30 minutes to deplete any remaining intracellular Phe pools, then induce protein expression with 1 mM IPTG. Express at 30°C for 6 hours.

Part 3: Quantitative Fidelity Metrics

To ensure experimental reproducibility, compare your system's performance against the established baseline metrics below:

MethodologyMisincorporation RiskTarget FidelityRequired ncAA Conc.Inhibitor / Supplement RequiredValidation Metric
SCS (Standard aaRS) Natural Phe at UAG stop codon70 - 85%2 - 5 mMNoneHigh yield in "-ncAA" control
SCS (Evolved aaRS) Minimal> 98% 1 mMBasal natural Phe (0.5 mM)Zero yield in "-ncAA" control
SPI (Auxotroph Only) Trace natural Phe at Phe codons85 - 90%1 mMNoneMS shows +18 Da mass shifts (Phe)
SPI (Auxotroph + Glyphosate) Minimal> 99% 1 mM1 g/L Glyphosate + Tyr/TrpComplete mass shift to 2,3,5-F3-Phe

Part 4: Pathway Visualization

The following diagram illustrates the causality of misincorporation and the mechanistic rationale behind using Glyphosate to enforce fidelity during SPI, contrasted with the orthogonal SCS pathway.

G cluster_SPI SPI: Shikimate Pathway Blockade cluster_SCS SCS: Orthogonal Translation PEP Phosphoenolpyruvate EPSPS EPSP Synthase PEP->EPSPS Phe Natural Phe EPSPS->Phe Biosynthesis aaRS Engineered aaRS Phe->aaRS Misincorporation Risk Glyphosate Glyphosate Glyphosate->EPSPS Inhibits ncAA 2,3,5-F3-Phe ncAA->aaRS Target Target Protein aaRS->Target UAG Decoding

Fig 1: Mechanisms of 2,3,5-F3-Phe misincorporation and chemical blockade via Glyphosate.

Part 5: References

  • Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. National Institutes of Health (PMC).

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.

  • Closing down on glyphosate inhibition—with a new structure for drug discovery. Proceedings of the National Academy of Sciences (PNAS).

  • In situ monitoring of the shikimate pathway: a combinatorial approach of Raman reverse stable isotope probing and hyperspectral imaging. RSC Publishing.

  • Phenylalanyl-tRNA synthetase. Dove Medical Press.

Sources

stability issues of proteins with multiple fluorinated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Issues of Proteins with Multiple Fluorinated Amino Acids Content Type: Technical Support Center Guide

Current Status: Operational | Ticket Priority: High

Subject: Troubleshooting Stability, Aggregation, and Folding in Multi-Fluorinated Proteins

Welcome to the Fluorinated Protein Support Hub. You are likely here because your protein—modified with multiple fluorinated amino acids (FAAs) like hexafluoroleucine (HfLeu) , trifluoroleucine (TfLeu) , or fluorophenylalanine (FPhe) —is exhibiting unexpected behavior.

While fluorination is a powerful tool for enhancing thermal stability and proteolytic resistance, it introduces a unique set of biophysical forces. The "Fluorine Effect" is not merely an increase in hydrophobicity; it is a complex interplay of steric volume expansion , altered electrostatics , and fluorous phase separation .

This guide is structured to diagnose and resolve the three most common failure modes:

  • Expression Failure (Toxicity & Low Yield)

  • Structural Instability (Packing Defects & Molten Globules)

  • Aggregation (Hydrophobic Collapse & Fluorous Stickiness)

📊 Reference Data: The Fluorine Impact

Before troubleshooting, verify your design parameters against these fundamental shifts in physicochemical properties.

PropertyNative Residue (H)Fluorinated Analog (F)Impact on Protein
Van der Waals Radius 1.20 Å1.47 ÅSteric Clash: ~20% volume increase per H→F substitution. Requires core repacking.[1]
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Backbone Strain: Can distort

-helices if not accommodated.
Hydrophobicity (

)
BaselineIncreased (Variable)Stabilization: Generally stabilizes folding if sterics allow. HfLeu is significantly more hydrophobic than Leu.
Helix Propensity High (Leu/Met)Reduced (TfLeu/HfLeu)Secondary Structure Loss: Fluorination of aliphatic side chains often lowers helix propensity due to dipole effects.

🔧 Module 1: Expression & Incorporation Issues

Symptom: Cell culture density drops rapidly after induction; protein yield is negligible; or Mass Spec shows incomplete incorporation.

Root Cause Analysis

Global replacement of residues (e.g., all Leucines


 Trifluoroleucine) is metabolically expensive and often toxic to the host. The translational machinery (aminoacyl-tRNA synthetases) may discriminate against the FAA, or the resulting protein may misfold and trigger the Unfolded Protein Response (UPR).
Troubleshooting Protocol: The "Medium Switch" Method

To maximize incorporation while minimizing toxicity, you must decouple biomass accumulation from protein production.

Step-by-Step Workflow:

  • Biomass Phase: Grow auxotrophic bacterial strains (e.g., Leu- auxotrophs) in minimal media supplemented with the native amino acid (Limit to 50

    
    g/mL).
    
  • Depletion Phase: Monitor OD

    
    . When cells reach mid-log phase (OD ~0.6–0.8), the native amino acid should be nearly depleted.
    
  • Induction & Switch:

    • Centrifuge cells gently (3000 x g, 10 min).

    • Resuspend in fresh minimal media containing the Fluorinated Amino Acid (Target 0.5–1 mM) and the inducer (IPTG).

    • Crucial Step: Add a small amount of native amino acid (5–10

      
      M) if the FAA is not efficiently charged by the synthetase. This "spiking" maintains translation elongation without dominating the sequence.
      
  • Expression: Lower temperature to 20–25°C to slow translation rates, allowing time for the fluorinated core to pack.

Expert Insight: If using 4-fluorophenylalanine , wild-type E. coli strains often incorporate it efficiently without auxotrophy due to the promiscuity of Phe-tRNA synthetase. However, for Hexafluoroleucine , a specialized strain with an engineered synthetase is strictly required.

🔧 Module 2: Structural Instability (The "Molten Globule" Trap)

Symptom: Protein expresses soluble but shows no activity; CD spectrum looks "smeared"; 1D NMR peaks are broad; binds ANS dye strongly.

Root Cause Analysis

You have likely created a Molten Globule . The increased hydrophobicity of the FAAs drives the collapse of the polypeptide chain, but the steric bulk of the fluorine atoms prevents the side chains from interdigitating into a tight, crystalline core. The protein is "collapsed but not packed."

Diagnostic Q&A

Q: How do I confirm a packing defect vs. unfolding?

  • A: Perform a Near-UV Circular Dichroism (CD) scan (250–320 nm).

    • Native State: Distinct peaks (tertiary structure signals from aromatics).

    • Molten Globule: Flat line in Near-UV, but strong signal in Far-UV (secondary structure intact).

    • Unfolded: Flat line in both.

Q: Can I fix this without changing the sequence?

  • A: Rarely. You must redesign the core.

    • Action: If you used global replacement (e.g., all Leu

      
       HfLeu), switch to a "hole-filling" strategy. Mutate bulky internal residues to smaller ones (e.g., Phe 
      
      
      
      Ala) to create "cavities" that the fluorinated residues can fill.
    • Action: Mix fluorinated and non-fluorinated residues. An "Alternating Packing" strategy (e.g., layers of Leu and HfLeu in a coiled-coil) often yields better stability than 100% fluorination.[2]

🔧 Module 3: Aggregation & Solubility

Symptom: Protein precipitates immediately upon purification; milky solution; loss of protein on concentration filters.

Root Cause Analysis

Fluorinated surfaces are not just hydrophobic; they are "fluorous."[3][4][5] They prefer to interact with other fluorinated surfaces rather than water or hydrocarbon lipids. If FAAs are exposed on the surface (even partially), they will drive rapid, irreversible aggregation.

Troubleshooting Workflow

AggregationTroubleshooting Start Symptom: Aggregation CheckSeq Check FAA Location (Surface vs. Core) Start->CheckSeq IsSurface Are FAAs Solvent Exposed? CheckSeq->IsSurface SurfaceYes Yes: Fluorous Patch Effect IsSurface->SurfaceYes Yes SurfaceNo No: Core is Fluorinated IsSurface->SurfaceNo No Mitigation1 Add Non-Detergent Sulfobetaines (NDSB-201) SurfaceYes->Mitigation1 Mitigation2 Redesign: Mutate Surface FAAs to Polar Residues SurfaceYes->Mitigation2 CheckTm Check Thermal Stability (Tm) SurfaceNo->CheckTm LowTm Low Tm: Packing Defect CheckTm->LowTm Unstable HighTm High Tm: Kinetic Trap CheckTm->HighTm Stable but Aggregates ActionLow Reduce Fluorine Content (Switch HfLeu -> TfLeu) LowTm->ActionLow ActionHigh Slow Refolding (Dialysis > Dilution) HighTm->ActionHigh

Caption: Decision tree for diagnosing aggregation sources in fluorinated proteins. Distinguishes between surface-mediated fluorous effects and core-mediated packing failures.

Specific Solutions for Fluorous Aggregation
  • Buffer Additives: Standard detergents often fail because they are hydrocarbon-based.

    • Recommendation: Use NDSBs (Non-Detergent Sulfobetaines) . These prevent aggregation by masking hydrophobic patches without denaturing the protein.[6]

    • Recommendation:Fluorinated Surfactants (e.g., NVOY polymers) can specifically solubilize fluorous proteins, acting as a "fluorous chaperone."

  • pH Adjustment: Fluorination changes the pKa of nearby ionizable groups (inductive effect).

    • Action: If a fluorinated residue is near a Histidine or Glutamate, the local pKa may have shifted by 0.5–1.0 units. Perform a pH screen (

      
       2 units from pI) to find the new solubility window.
      

🔍 Mechanism of Action: The "Goldilocks" Zone

Understanding why your protein fails requires visualizing the balance between the Hydrophobic Effect (Stabilizing) and Steric Strain (Destabilizing).

StabilityMechanism Native Native Protein (H-Core) F_Ideal Ideal Fluorination (High Stability) Native->F_Ideal + Fluorine (Fills Cavities) F_Over Over-Fluorination (Steric Clash) F_Ideal->F_Over ++ Fluorine (Exceeds Volume) Hydro Hydrophobic Effect (Buried Surface Area) Hydro->F_Ideal Dominates Steric Steric Repulsion (Van der Waals) Steric->F_Over Dominates

Caption: The stability of fluorinated proteins relies on balancing increased hydrophobic energy against the steric penalty of the larger fluorine atoms.

📚 References

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link

  • Salwiczek, M., et al. (2012). "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions." Chemical Society Reviews. Link

  • Buer, B. C., et al. (2012). "Structural basis for the enhanced stability of highly fluorinated proteins."[1][4][5][7] Proceedings of the National Academy of Sciences. Link

  • Merkel, L., & Budisa, N. (2012). "Deciphering the 'fluorine code': the many hats fluorine wears in a protein environment." ChemBioChem. Link

  • Pomerantz, W. C., et al. (2010). "Profiling the ubiquitin-proteasome pathway with a fluorinated ubiquitin probe." ChemBioChem (Regarding expression toxicity and machinery). Link

Sources

Validation & Comparative

Technical Comparison Guide: 2,3,5-Trifluoro-L-Phenylalanine in Protein NMR & Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) to Other Fluorinated Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) represents a specialized class of "polyfluorinated" non-canonical amino acids (ncAAs). While 4-Fluoro-L-Phenylalanine (4-F-Phe) remains the "gold standard" for initial ¹⁹F-NMR screening due to its simplicity, 2,3,5-F3-Phe offers distinct advantages in spectral resolution and hydrophobic core engineering .

This guide objectively compares 2,3,5-F3-Phe against the most common alternatives: the mono-substituted 4-F-Phe and the perfluorinated Pentafluoro-L-Phenylalanine (F5-Phe) .

Key Differentiator: 2,3,5-F3-Phe occupies a "middle ground" in steric bulk and electron-withdrawing capability, making it ideal for probing environments where F5-Phe is too bulky but 4-F-Phe lacks the necessary chemical shift anisotropy (CSA) or hydrophobic character.

Comparative Analysis: The Fluorinated Phe Landscape

Structural & Electronic Properties

The utility of a fluorinated probe is dictated by its steric footprint (will it unfold the protein?) and its electronic signature (how sensitive is it?).

Feature4-Fluoro-L-Phe (Standard)2,3,5-Trifluoro-L-Phe (Advanced)Pentafluoro-L-Phe (Extreme)
F-Atoms per Residue 135
Symmetry High (

effective)
Asymmetric High (

effective)
Steric Perturbation Minimal (< 1.2 Å radius increase)Moderate (Asymmetric bulk)High (Significant core packing issues)
Hydrophobicity Low increase vs. WT PheHigh increase (Lipophilic)Very High (Fluorous effect)
Electron Withdrawal Mild (Deactivates ring slightly)Strong (Lowers pKa of neighbors)Extreme (Quadrupole inversion)
Primary Use Case General screening, folding studiesResolution of overlapping peaks , stability tuning"Fluoro-zipper" motifs, protein-protein interfaces
NMR Performance Metrics (¹⁹F-NMR)

The choice of probe drastically alters the NMR acquisition strategy.

  • Sensitivity: 2,3,5-F3-Phe introduces three fluorine nuclei. However, unlike a chemically equivalent

    
     group, these fluorines are often magnetically non-equivalent depending on rotation, potentially creating complex multiplets if not proton-decoupled.
    
  • Chemical Shift Anisotropy (CSA): Polyfluorinated rings exhibit larger CSA tensors. This leads to broader linewidths at high fields (>600 MHz) but provides sensitive relaxation data for dynamics studies.

Decision Matrix: Selecting the Right Probe

ProbeSelection Start Experimental Goal? Q1 Is the protein >50 kDa? Start->Q1 Q2 Are there overlapping Phe signals? Q1->Q2 No Res_CF3 Use CF3-Phe (High sensitivity, single peak) Q1->Res_CF3 Yes (Fast rotation) Q3 Is the goal stability/engineering? Q2->Q3 No Res_235 Use 2,3,5-F3-Phe (Unique shift dispersion, intermediate hydrophobicity) Q2->Res_235 Yes (Shift dispersion needed) Res_4F Use 4-F-Phe (Narrow lines, minimal perturbation) Q3->Res_4F Min Perturbation Res_F5 Use F5-Phe (Fluorous interactions, maximum hydrophobicity) Q3->Res_F5 Max Stability

Caption: Decision matrix for selecting fluorinated phenylalanine analogs based on protein size, spectral crowding, and stability requirements.

Experimental Protocol: Incorporation of 2,3,5-F3-Phe

Scientific Integrity Note: The most robust method for incorporating 2,3,5-F3-Phe is residue-specific incorporation using a Phenylalanine auxotrophic E. coli strain. This system is self-validating: if the cells grow in minimal media without the analog, the strain is contaminated or reverted.

Materials[1][2][3][4]
  • Strain: E. coli phenylalanine auxotroph (e.g., KA12 or similar pheA- strains).

  • Media: M9 Minimal Media (supplemented with glucose, vitamins, and antibiotics).

  • Probe: 2,3,5-Trifluoro-L-Phenylalanine (commercially available, often used as a Sitagliptin intermediate).[1]

Step-by-Step Workflow
  • Starter Culture: Inoculate pheA- auxotrophs in LB media (rich media allows initial biomass accumulation) overnight at 37°C.

  • Wash Step (Critical): Centrifuge cells (4,000 x g, 10 min). Decant supernatant. Resuspend pellet in M9 salts. Repeat 2x .

    • Why? This removes residual L-Phe from the rich media. Failure here leads to "scrambled" labeling (mixed H-Phe and F-Phe).

  • Shift to Minimal Media: Resuspend cells in M9 minimal media containing 19 amino acids (excluding Phe) and glucose.

  • Depletion Phase: Incubate at 37°C for 30 minutes.

    • Why? This starves the cells of any remaining intracellular Phe, stalling translation.

  • Induction & Supplementation:

    • Add 2,3,5-F3-Phe (final conc. 60–100 mg/L).

    • Add IPTG (1 mM) to induce expression.[2]

  • Expression: Reduce temperature to 25°C or 30°C and shake for 4–12 hours.

    • Note: 2,3,5-F3-Phe is less efficiently charged by endogenous PheRS (Phenylalanyl-tRNA synthetase) than native Phe. Lower temperatures aid protein folding despite slower translation rates.

Incorporation Validation Workflow

Incorporation Step1 Auxotrophic Strain (pheA-) Step2 M9 Media (-Phe) Step1->Step2 Step3 Add 2,3,5-F3-Phe + IPTG Step2->Step3 Step4 Purify Protein Step3->Step4 Check1 Mass Spec (ESI-MS) Expected: +54 Da per Phe (3F vs 3H) Step4->Check1 Check2 19F NMR Check for single species Check1->Check2

Caption: Validation workflow for 2,3,5-F3-Phe incorporation. Mass spectrometry is the definitive check, looking for a mass shift of +54 Da per residue compared to WT.

Scientific Data & Causality[7]

Why 2,3,5-F3-Phe? (The "Fluorine Effect")

In drug development (e.g., Sitagliptin synthesis), the 2,4,5- and 2,3,5-trifluorophenyl moieties are prized for their metabolic stability and resistance to oxidation. In protein science, this translates to:

  • Hydrophobic Packing: The fluorine atom is hydrophobic but polarizable. The 2,3,5-substitution pattern creates a "hydrophobic patch" that can stabilize the core of a protein more effectively than a single fluorine, without the total disruption caused by the larger F5-Phe.

  • pKa Modulation: The strong electron-withdrawing nature of three fluorine atoms lowers the pKa of the backbone amide and nearby ionizable groups. This can be used to tune the pH sensitivity of a protein switch.

Troubleshooting Common Issues
  • Low Yield: The endogenous E. coli PheRS has lower affinity for 2,3,5-F3-Phe than for Phe.

    • Solution: Co-express a mutant PheRS (e.g., A294G) designed to accept bulky analogs, or simply increase the concentration of the analog in the media.

  • Broad NMR Lines: Due to the large CSA of polyfluorinated rings.

    • Solution: Use lower magnetic fields (e.g., 400-500 MHz) where CSA broadening is less dominant compared to dipole-dipole relaxation, or use transverse relaxation-optimized spectroscopy (TROSY) techniques if applicable.

References

  • Genetic Encoding of Fluorinated Analogues:Detailed protocols for 4-F, 3,5-difluoro, and other variants.

  • Sitagliptin Intermediate Synthesis:Demonstrates the chemical stability and industrial relevance of the 2,3,5-trifluoro moiety.

  • Hydrophobicity of Fluorinated Amino Acids:Comparative d

  • 19F NMR Protein Labeling Overview:General guide on sensitivity and chemical shift ranges.

Sources

Technical Guide: Validation of 2,3,5-Trifluoro-L-Phenylalanine for In-Cell 19F NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2,3,5-Trifluoro-L-Phenylalanine for In-Cell Studies Content Type: Publish Comparison Guide Audience: Structural Biologists, NMR Spectroscopists, and Drug Discovery Leads.

Executive Summary: The Verdict

2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) is a high-sensitivity, multi-resonance probe designed for advanced in-cell NMR applications. Unlike the industry-standard 4-Fluoro-L-Phenylalanine (4-F-Phe) , which provides a single isotropic chemical shift, 2,3,5-F3-Phe offers a unique "spectral fingerprint" due to its asymmetric fluorine substitution.

Comparison Verdict:

  • Use 4-F-Phe (Standard): For routine topology checks, folding assays, and minimal structural perturbation. It is the "safe" choice with near-native incorporation efficiency.

  • Use 2,3,5-F3-Phe (Advanced): When you require multi-point environmental sensing within a single residue (e.g., distinguishing solvent exposure at the ortho vs. meta positions) or when 4-F-Phe signals suffer from overlap.

  • Critical Constraint: Due to the ortho-fluorine (position 2), 2,3,5-F3-Phe exhibits reduced charging efficiency by wild-type Phenylalanyl-tRNA Synthetase (PheRS). Validation requires either high-concentration forcing in auxotrophs or the use of an engineered PheRS variant (e.g., A294G).

Scientific Rationale & Mechanism
Why 2,3,5-Trifluoro-L-Phenylalanine?

The utility of 19F NMR relies on the extreme sensitivity of the fluorine nucleus to its local electrostatic environment (Chemical Shift Anisotropy - CSA).

  • Asymmetric Multi-Resonance: Unlike the symmetric Pentafluoro-L-Phenylalanine (which yields three signals in a 2:2:1 ratio only if the ring flips rapidly, or complex patterns if static), 2,3,5-F3-Phe is permanently asymmetric. It theoretically yields three distinct resonances per residue, allowing a single probe to report on three distinct spatial vectors simultaneously.

  • Electronic Depletion: The three fluorine atoms withdraw electron density from the phenyl ring, significantly altering

    
    -
    
    
    
    stacking energetics. This makes it an excellent probe for monitoring hydrophobic collapse or ligand binding involving aromatic cages.
  • Background Suppression: Like all 19F probes, it has zero background signal in eukaryotic and prokaryotic cells.

Comparative Analysis: The Landscape

The following table contrasts 2,3,5-F3-Phe with its primary alternatives.

Feature4-Fluoro-L-Phe (4-F-Phe) 2,3,5-Trifluoro-L-Phe Pentafluoro-L-Phe
Role Gold Standard (Generalist)High-Resolution Probe (Specialist)Steric/Hydrophobic Stress Test
Signals per Residue 1 (Singlet)3 (Distinct multiplets)3 (Complex pattern)
WT-PheRS Efficiency High (>90% vs Phe)Low (~20-40%)Very Low (<5%)
Steric Perturbation Minimal (Van der Waals ~ H)Moderate (Ortho-F clash)High (Full ring expansion)
Hydrophobicity Similar to PheIncreasedSignificantly Increased
Primary Application Folding, Topology, DynamicsLigand Orientation, Multi-point contactProtein-Protein Interfaces
Validation Workflow (Diagram)

To validate 2,3,5-F3-Phe, one must distinguish between incorporation failure and protein instability. The following workflow utilizes a Specific Activity Auxotrophy method.

G Start Start: E. coli Auxotroph (Phe-) Strain: DL39 or KA197 Growth 1. Growth in Permissive Media (Minimal Media + Phe) Start->Growth Wash 2. Wash Step (Critical) Remove residual Phe Growth->Wash Shift 3. Shift to Labeling Media Add 2,3,5-F3-Phe (1 mM) Wash->Shift Induction 4. Induction (IPTG) Protein Expression for 4-6 hrs Shift->Induction Lysis 5. Cell Lysis & Purification Induction->Lysis MS 6. Mass Spectrometry (QC) Verify Mass Shift (+54 Da per Phe) Lysis->MS MS->Shift If Incorporation < 50% (Increase Conc. or Use Mutant PheRS) NMR 7. 19F NMR Spectroscopy Observe 3 distinct peaks? MS->NMR If Incorporation > 70%

Caption: Step-by-step validation workflow for incorporating 2,3,5-F3-Phe using an auxotrophic shift method.

Detailed Experimental Protocol

This protocol is optimized for E. coli auxotrophs (e.g., strain DL39) to force incorporation despite lower synthetase affinity.

Phase 1: Preparation of Labeling Medium
  • Stock Solution: Dissolve 2,3,5-Trifluoro-L-Phenylalanine in water. If solubility is poor, use minimal 0.1 M HCl or warm to 40°C. Note: Polyfluorinated Phes are more hydrophobic.

  • Concentration: Prepare a 100 mM stock.

  • Inhibition: Add Glyphosate (1 mg/mL) to the medium if using non-auxotrophic strains to inhibit the Shikimate pathway, though auxotrophs are preferred for cleaner results.

Phase 2: The Shift (The "Self-Validating" Step)

Rationale: We grow cells on normal Phe to build biomass, then switch to the analog for protein production. This separates cell viability from protein expression.

  • Inoculation: Grow E. coli DL39 (Phe auxotroph) in M9 Minimal Media supplemented with 50 mg/L L-Phenylalanine and antibiotics. Grow to OD600 = 0.7–0.8.

  • Wash: Centrifuge (4000 x g, 10 min). Decant supernatant. Resuspend pellet in sterile M9 salts (no amino acids). Repeat twice.

    • Critical Check: Residual Phe will outcompete 2,3,5-F3-Phe due to the kinetic difference in tRNA charging.

  • Resuspension: Resuspend cells in M9 Minimal Media containing 1 mM 2,3,5-F3-Phe (approx. 220 mg/L).

    • Note: This is 4x the standard concentration used for 4-F-Phe, necessary to drive the reaction against the lower Kcat/Km of the synthetase.

  • Recovery: Shake at 37°C for 30 minutes to deplete intracellular Phe pools.

  • Induction: Add IPTG (1 mM) and induce for 4–6 hours.

Phase 3: Data Analysis & QC
  • Intact Mass Spec: Analyze the purified protein.

    • Phe (MW): 147.18 Da

    • 2,3,5-F3-Phe (MW): 201.15 Da

    • Expected Shift: +53.97 Da per phenylalanine residue.

  • 19F NMR Parameters:

    • Reference: Trifluoroacetic acid (TFA) as external standard (-76.55 ppm).

    • Expectation: 2,3,5-F3-Phe signals typically appear between -110 and -160 ppm. Due to the 2,3,5 substitution, expect J-coupling splitting patterns (3JFF and 4JFF) if the resolution allows.

Decision Matrix: When to Use Which Analog

DecisionTree Question Goal of Study? Simple Global Folding / Topology Check Question->Simple Complex Ligand Binding / Specific Environment Question->Complex Res1 Use 4-F-Phe (High Yield, Simple Spectra) Simple->Res1 Check Is the Phe residue solvent exposed? Complex->Check Exposed Yes (Exposed) Check->Exposed Buried No (Buried Core) Check->Buried Res2 Use 2,3,5-F3-Phe (Multi-vector sensing) Exposed->Res2 Res3 Use 4-CF3-Phe (High Sensitivity, Single Peak) Buried->Res3 Avoid steric clash of 2,3,5

Caption: Decision matrix for selecting fluorinated phenylalanine analogs based on structural context.

References
  • Simmons, J. R., et al. (2019).[1] "Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels." International Journal of Molecular Sciences.

    • Context: Validates the assignment and use of trifluoro-phenylalanine analogs (specifically 2,4,5-F3)
  • Wang, Y. S., et al. (2013).[2] "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant." ACS Chemical Biology.[2]

    • Context: Demonstrates the necessity of mutant synthetases for bulky or highly substituted phenylalanine analogs.
  • Prosser, R. S., et al. (2000). "Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli."[3] Protein Science.

    • Context: The foundational text for comparing binding constants and incorporation of fluorin
  • Teixidor, M., et al. (2010). "Fluorine labeling of proteins for NMR studies." Current Opinion in Structural Biology.

    • Context: Comprehensive review of labeling strategies, outlining the trade-offs between mono-fluorinated and poly-fluorin

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Proteins

[1]

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into proteins is a transformative strategy in protein engineering. Unlike standard mutagenesis, which relies on the 20 canonical amino acids, fluorination introduces bio-orthogonal properties—specifically high electronegativity, hydrophobicity, and the unique "fluorous effect"—without significantly altering steric bulk compared to hydrocarbons.

This guide objectively compares Fluorinated Proteins (F-Proteins) against their Wild-Type (WT) counterparts. The data indicates that while fluorination frequently enhances thermal and proteolytic stability, it presents a trade-off in binding kinetics that must be experimentally tuned.

Part 1: The Physicochemical Basis

To predict biological activity, one must understand the atomic-level perturbations caused by replacing Carbon-Hydrogen (C-H) bonds with Carbon-Fluorine (C-F) bonds.

FeatureWild-Type (C-H Bond)Fluorinated (C-F Bond)Biological Impact
Bond Energy ~98 kcal/mol~116 kcal/molChemical Inertness: C-F is the strongest single bond in organic chemistry, resisting metabolic cleavage.
Van der Waals Radius 1.20 Å1.47 ÅSteric Packing: Fluorine is slightly larger than hydrogen (isosteric to oxygen). Extensive fluorination requires repacking of hydrophobic cores.
Electronegativity 2.55 (Pauling)3.98 (Pauling)pKa Modulation: Fluorine withdraws electron density, lowering the pKa of nearby functional groups (e.g., changing Histidine protonation states).
Hydrophobicity StandardEnhancedThe Fluorous Effect: Fluorinated side chains segregate from both water and hydrocarbon phases, driving hyper-stable core collapse.

Part 2: Comparative Performance Data

The following data summarizes key case studies comparing WT proteins with their fluorinated analogues.

Thermal and Thermodynamic Stability

Fluorination of hydrophobic core residues (e.g., Leucine


Table 1: Thermal Stability Comparison

Protein ModelModification

(vs WT)

Observation

(Coiled-coil)
Leu

Hexafluoroleucine (Hfl)
+18°C -4.5 kcal/molHfl packing in the core creates a "teflon-like" stability, rendering the bundle hyper-stable.
Ubiquitin Val

4-Fluorovaline
-2°C +0.4 kcal/molCaveat: Fluorination at solvent-exposed sites or tightly packed cores without cavity compensation can destabilize the fold due to steric clashes.
GCN4 (Zipper) Leu

5,5,5-Trifluoroleucine
+13°C -2.1 kcal/molSignificant stabilization of the dimer interface.
Proteolytic Resistance (Metabolic Stability)

This is the most significant advantage for therapeutic applications. The C-F bond alters the electronics of the peptide bond, often making it unrecognizable to proteases.

Table 2: Proteolytic Half-Life (


)
Therapeutic PeptideProtease ChallengeWT

F-Analog

Fold Improvement
GLP-1 (Diabetes)DPP-IV~2 min>24 hours>700x (Complete resistance observed in specific analogues).
Magainin 2 (Antimicrobial)Trypsin15 min120 min8x
Insulin Chymotrypsin30 min180 min6x (Pro57 fluorination).
Biological Activity & Binding Affinity

Activity retention is context-dependent.[1] While stability increases, the rigidity of fluorinated residues can impede the induced-fit mechanisms required for receptor binding.

  • Enzymatic Activity (

    
    ):  Usually conserved if fluorination is distal to the active site.
    
  • Receptor Binding (

    
    ):  Can decrease if the fluorine atom disrupts H-bonds or creates steric bulk in the binding pocket.
    

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates why fluorinated proteins exhibit enhanced stability. The "Fluorous Core" excludes water more efficiently than a hydrocarbon core.

Caption: Comparative folding landscape. The fluorinated protein achieves a deeper thermodynamic energy well (

Part 4: Experimental Protocols

To validate these comparisons in your own lab, use the Residue-Specific Incorporation (SPI) method. This is the gold standard for global fluorination (e.g., replacing all Leucines with Trifluoroleucine) to test stability.

Protocol: Selective Pressure Incorporation (SPI)

Prerequisites:

  • Strain: Auxotrophic E. coli (e.g., Leu- auxotroph).

  • Analogue: 5,5,5-Trifluoroleucine (TFL).

Step-by-Step Workflow:

  • Growth Phase: Inoculate Leu- auxotrophs in minimal media containing standard Leucine (20 amino acids total). Grow to mid-log phase (

    
    ).
    
  • Depletion Phase: Centrifuge cells (4,000 x g, 10 min) and wash 2x with 0.9% NaCl to remove residual Leucine.

  • Resuspension (The Switch): Resuspend cells in minimal media containing 19 amino acids + Trifluoroleucine (TFL) instead of Leucine.

  • Induction: Allow cells to adapt for 10 minutes, then induce expression (e.g., IPTG 1mM).

  • Expression: Incubate for 4–6 hours. Note: Translation rates will be slower for fluorinated analogues.

  • Purification: Proceed with standard Ni-NTA or Ion Exchange chromatography.

  • Validation: Verify incorporation via Mass Spectrometry (Mass shift: +54 Da per Leucine substituted).

SPI_ProtocolInoculation1. Inoculation(Leu+ Media)Wash2. Wash Step(Remove Leu)Inoculation->WashOD600 = 0.5Switch3. Media Switch(Add Trifluoro-Leu)Wash->SwitchDepletionInduction4. Induction(Protein Synthesis)Switch->Induction10 min adaptAnalysis5. QC(Mass Spec/CD)Induction->Analysis4-6 hrs

Caption: The Selective Pressure Incorporation (SPI) workflow for global replacement of canonical amino acids with fluorinated analogues.

Part 5: The 19F-NMR Advantage

Beyond stability, fluorination offers a unique analytical advantage. 19F-NMR is a powerful tool for monitoring biological activity because fluorine is absent in native biology (zero background).[2][3]

Why use 19F-NMR vs. Traditional Assays?

  • Sensitivity: 19F has 83% the sensitivity of 1H.[3]

  • Conformational Sensitivity: The chemical shift of 19F is highly sensitive to the local dielectric environment.[4][5] A shift in ppm indicates a change in folding state or ligand binding.

Experimental Setup:

  • Incorporate a single fluorinated residue (e.g., 5-Fluoro-Tryptophan) using a site-specific amber suppression system.

  • Titrate the binding partner (drug/ligand).

  • Monitor the 19F peak.[6][7][8] A split peak or shift indicates slow-exchange binding or conformational change.

Part 6: Decision Matrix

Use this table to decide when to employ fluorination in your drug development pipeline.

ScenarioRecommendationRationale
Peptide is degraded too fast in serum Highly Recommended Fluorination at the P1/P1' cleavage site can block protease access.
Protein aggregates at room temp Recommended Fluorinating the hydrophobic core (global Leu/Val substitution) often raises

and prevents aggregation.
Need to map a binding interface Use 19F-NMR Site-specific fluorination acts as a non-invasive spy probe for interaction kinetics.
Protein has a tight catalytic pocket Proceed with Caution The larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) may sterically occlude the active site, killing activity.

References

  • Marsh, E. N. G. (2014). "Fluorine: a new element in protein design." Accounts of Chemical Research.

  • Merkel, L., & Budisa, N. (2012). "Fluorine as a probe for protein structure and dynamics."[3][6][9] Future Medicinal Chemistry.

  • Meng, H., et al. (2020). "Highly Fluorinated Amino Acids for Protein Engineering." Journal of the American Chemical Society.

  • Salwiczek, M., et al. (2012). "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions."[6][][11][12] Chemistry – A European Journal.

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.

Benchmarking 2,3,5-Trifluoro-L-Phenylalanine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide benchmarking 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) against traditional protein probes. This guide is structured for senior researchers and drug development professionals, focusing on 19F NMR applications, proteolytic stability, and structural biology.

Executive Summary

2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) represents a "Goldilocks" probe in the landscape of fluorinated amino acids. While traditional probes like 4-Fluoro-L-Phenylalanine (4-F-Phe) offer high sensitivity with minimal structural perturbation, they often lack the chemical shift anisotropy (CSA) required for studying slow conformational dynamics. Conversely, perfluorinated variants (e.g., Pentafluoro-Phe) introduce significant steric bulk and hydrophobicity that can destabilize native folds.

2,3,5-F3-Phe bridges this gap by offering:

  • Asymmetric Electronic Environment: Unique 19F-19F coupling patterns that report on local geometry more richly than single-fluorine probes.

  • Enhanced Proteolytic Stability: Superior resistance to chymotrypsin degradation compared to mono-fluorinated variants.

  • Tunable Hydrophobicity: Significant increase in lipophilicity for peptide drug optimization without the extreme steric penalty of penta-substitution.

Comparative Analysis: 2,3,5-F3-Phe vs. Traditional Probes

The following data synthesizes physicochemical properties and experimental performance metrics.

Table 1: Physicochemical & NMR Performance Benchmark
FeatureNative Phe 4-F-Phe (Standard Probe) 2,3,5-F3-Phe (Advanced Probe) Penta-F-Phe (Extreme Probe)
Van der Waals Volume ~190 ų~195 ų (+ small)~208 ų (+ moderate) ~220 ų (+ large)
Electronic Character Electron-richElectron-withdrawing (mild)Electron-deficient (strong) Electron-deficient (extreme)
19F NMR Signal N/ASinglet (Simple)Multiplet (Complex coupling) Multiplet (Symm.)
Chem. Shift Sensitivity N/AHighVery High (Sensitive to CSA) Moderate
Proteolytic Stability Low (Chymotrypsin labile)ModerateHigh Very High
Incorporation Efficiency 100%>90% (Auxotroph)60-80% (Requires optimization) <50% (Specialized RS)
Key Mechanistic Differentiators
1. NMR Spectroscopy: The Power of Asymmetry

Unlike 4-F-Phe, which produces a singlet, 2,3,5-F3-Phe possesses an asymmetric fluorine distribution. This results in distinct 19F-19F J-coupling (spin-spin coupling) between the fluorine atoms on the same ring.

  • Why this matters: The coupling constants (

    
    ) and the relaxation rates are sensitive to the immobilization of the ring. In solid-state NMR or relaxation dispersion experiments, 2,3,5-F3-Phe provides a tensor that is highly sensitive to the rotational correlation time  of the side chain, making it a superior probe for studying allosteric transitions  where side-chain entropy changes are critical [1].
    
2. Proteolytic Stability

Chymotrypsin cleaves peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The mechanism relies on cation-


 interactions in the enzyme's active site.
  • Mechanism: The three fluorine atoms in 2,3,5-F3-Phe strongly withdraw electron density from the phenyl ring (quadrupole moment inversion). This weakens the cation-

    
     interaction with the protease, significantly reducing the catalytic efficiency (
    
    
    
    ) of cleavage [2].

Decision Matrix: When to Use 2,3,5-F3-Phe

Use the following logic flow to determine if this probe fits your experimental needs.

ProbeSelection Start Experimental Goal Dynamic Study Protein Dynamics? Start->Dynamic Stability Enhance Peptide Stability? Start->Stability Simple Simple 1D NMR? Dynamic->Simple Fast timescale Complex Complex/Slow Exchange? Dynamic->Complex Slow timescale / Allostery Use235 Use 2,3,5-F3-Phe (High CSA, J-Coupling info) Stability->Use235 Balance Sterics/Stability UsePenta Use Penta-F-Phe (Max Stability, High Sterics) Stability->UsePenta Max Stability needed Use4F Use 4-F-Phe (High Yield, Simple Spectra) Simple->Use4F Complex->Use235 Need CSA sensitivity

Figure 1: Decision matrix for selecting fluorinated phenylalanine probes based on experimental constraints.

Experimental Protocols

Protocol A: Incorporation into Proteins (Auxotrophic Method)

Since 2,3,5-F3-Phe is not a standard substrate for wild-type aminoacyl-tRNA synthetases, incorporation is best achieved using an auxotrophic strain under starvation conditions to force the utilization of the analog.

Reagents:

  • Strain: E. coli phenylalanine auxotroph (e.g., strain KA197 or similar pheA- strains).

  • Medium: M9 Minimal Medium.

  • Probe: 2,3,5-Trifluoro-L-Phenylalanine (Custom synthesis or commercial source).

Step-by-Step Workflow:

  • Inoculation: Grow pheA- auxotrophic cells in M9 minimal medium supplemented with native L-Phenylalanine (50 mg/L) and antibiotics at 37°C until OD600 reaches ~0.8.

  • Sedimentation (The Wash):

    • Centrifuge cells at 4,000 x g for 15 min.

    • Discard supernatant (removes native Phe).

    • Resuspend pellet in sterile 0.9% NaCl. Repeat wash 2x.

  • Induction & Shift:

    • Resuspend cells in fresh M9 medium containing 2,3,5-F3-Phe (0.5 - 1.0 mM) .

    • Critical Step: Add a small amount of native Phe (5 mg/L) only if the analog is toxic and completely arrests growth; otherwise, rely on the analog.

    • Induce expression (e.g., 1 mM IPTG).

  • Expression: Incubate at 25°C-30°C for 4–6 hours. (Lower temperature aids folding of the fluorinated protein).

  • Harvest: Centrifuge and proceed to purification.

Validation:

  • Verify incorporation via Intact Mass Spectrometry (ESI-MS) . The mass shift for 2,3,5-F3-Phe vs. Phe is +54 Da (3 * 19F - 3 * 1H = 57 - 3 = 54).

Protocol B: 19F NMR Acquisition Parameters

Due to the wide chemical shift dispersion and potential J-coupling, standard parameters for 4-F-Phe must be adjusted.

  • Spectrometer: >500 MHz (1H frequency) recommended.

  • Probe: 19F-tuned cryoprobe (ideal) or room temperature probe.

  • Temperature: 298 K (standard).

  • Pulse Sequence: One-pulse with proton decoupling (zgig).

    • Decoupling:Waltz-16 or Garpt on 1H channel is essential to remove 1H-19F broadening.

  • Spectral Width (SW): Set to >100 ppm to capture the full range of potential shifts if the environment is unknown.

  • Relaxation Delay (D1): 2,3,5-F3-Phe fluorines may have longer T1 relaxation times than 4-F-Phe due to lack of adjacent protons. Measure T1 first; set D1 > 3*T1 (typically 1–3 seconds).

Synthesis Pathway & Sourcing Context

2,3,5-F3-Phe is industrially relevant as a chiral intermediate for the antidiabetic drug Sitagliptin (Januvia). Consequently, unlike many obscure ncAAs, it is available in high enantiomeric purity.

Synthesis Precursor 2,4,5-Trifluorophenylacetic Acid (or Keto-acid precursor) Enzyme Transaminase / Dehydrogenase (Biocatalysis) Precursor->Enzyme Substrate Product 2,3,5-Trifluoro-L-Phenylalanine Enzyme->Product Asymmetric Synthesis Drug Sitagliptin (Drug) Product->Drug Chemical Derivatization

Figure 2: Biocatalytic origin of 2,3,5-F3-Phe. Its availability is driven by the pharmaceutical supply chain for Sitagliptin [3].

References

  • Protein Dynamics via 19F NMR

    • Title: Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy.[1]

    • Source: Journal of the American Chemical Society.
    • Link:[Link]

  • Proteolytic Stability of Fluorinated Peptides

    • Title: Impact of fluorination on proteolytic stability of peptides in human blood plasma.[2]

    • Source: Biochimie.[3]

    • Link:[Link]

  • Synthesis & Industrial Relevance (Sitagliptin)

    • Title: Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.
    • Source: Green Chemistry (RSC).
    • Link:[Link]

  • General 19F NMR Methodology

    • Title: 19F NMR Spectroscopy for the Analysis of Protein Structure and Dynamics.[1][4]

    • Source: Methods in Enzymology.
    • Link:[Link]

Sources

case studies validating the use of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Case Studies Validating the Use of 2,3,5-Trifluoro-L-Phenylalanine

As a non-canonical amino acid (ncAA), 2,3,5-Trifluoro-L-Phenylalanine (2,3,5-F3-Phe) and its D-enantiomer have emerged as transformative building blocks in both pharmaceutical manufacturing and advanced peptide engineering. The strategic placement of highly electronegative fluorine atoms on the aromatic ring fundamentally alters the molecule's electron density, hydrophobicity, and steric profile.

This guide objectively evaluates the performance of 2,3,5-F3-Phe against traditional alternatives through two distinct, field-proven case studies: its role as a critical precursor in the asymmetric biocatalysis of the antidiabetic drug Sitagliptin, and its application as a structural modifier in


-sheet breaker peptides for Alzheimer's disease research.

Case Study 1: Asymmetric Biocatalysis for Sitagliptin Synthesis

The Challenge: Sitagliptin, a blockbuster DPP-4 inhibitor, requires a highly enantiopure trifluorinated phenylalanine backbone. Traditional transition-metal catalyzed asymmetric hydrogenation of enamines often relies on heavy metals (e.g., Nickel or Rhodium), which pose environmental hazards and require complex, multi-step chiral resolutions that cap overall yield[1].

The 2,3,5-F3-Phe Solution: Recent advancements in protein engineering have enabled the use of whole-cell biocatalytic cascades to synthesize 2,3,5-trifluorophenylalanine directly from prochiral starting materials[2]. By utilizing an engineered D-amino acid dehydrogenase (DAADH) coupled with a glucose dehydrogenase (GDH) cofactor regeneration system, researchers can achieve complete conversion in a one-pot, one-stage manner.

The causality behind this efficiency lies in the enzyme's active site: engineered DAADH variants possess a reshaped hydrophobic binding pocket that accommodates the bulky, electron-withdrawn 2,3,5-trifluorophenyl group, facilitating a highly stereoselective hydride transfer[2].

Performance Comparison: Biocatalytic Cascades vs. Metal Catalysis
MetricDAADH/GDH Biocatalytic CascadeDAAT/DDO Biocatalytic CascadeTraditional Nickel Catalysis
Max Substrate Concentration 50 mM25 mM>100 mM
Isolation Yield 81%75%75–92% (pre-resolution)
Enantiomeric Excess (ee) >99%>99%75–92%
Reaction Format One-pot, one-stageTwo-step telescopicMulti-step
Environmental Impact Low (Aqueous, ambient temp)Low (Aqueous, ambient temp)High (Heavy metal waste)

Data synthesized from comparative biocatalytic cascade studies[1][2]. The DAADH/GDH system is superior to the DAAT/DDO system because it avoids equilibrium limitations, allowing for doubled substrate concentrations.

G Substrate 2,3,5-Trifluorophenylpyruvate (Prochiral Keto Acid) DAADH Engineered DAADH (Reductive Amination) Substrate->DAADH + NH3 Product 2,3,5-Trifluorophenylalanine (ee > 99%) DAADH->Product Yield 81% Sitagliptin Sitagliptin API (Downstream Processing) Product->Sitagliptin API Synthesis GDH GDH System (Glucose -> Gluconolactone) NADH NADH Regeneration GDH->NADH Hydride Transfer NADH->DAADH Cofactor Supply

Biocatalytic DAADH/GDH cascade for asymmetric 2,3,5-Trifluorophenylalanine synthesis.

Self-Validating Experimental Protocol: DAADH/GDH Reductive Amination

To ensure trustworthiness, this protocol incorporates a self-validating chiral HPLC step to confirm that the enzymatic hydride transfer occurred with the correct stereospecificity.

  • Reaction Assembly: In a 100 mL bioreactor, prepare a 50 mM solution of 2,3,5-trifluorophenylpyruvate in 100 mM ammonium buffer (pH 8.0). The ammonia acts as the nitrogen donor.

  • Cofactor Initialization: Add 1 mM NAD+ and 100 mM D-glucose. Scientific Rationale: Stoichiometric NADH is economically unviable; glucose serves as the terminal electron donor for the GDH recycling system.

  • Enzyme Addition: Inoculate with whole-cell E. coli expressing engineered CgDAADH and BmGDH (10 g/L cell dry weight).

  • Incubation: Stir at 30°C for 12 hours. Monitor the pH drop (due to gluconolactone formation) and maintain pH 8.0 using 1 M NH4OH.

  • Validation (Chiral HPLC): Quench a 1 mL aliquot with 1% TFA. Centrifuge to remove cell debris. Analyze the supernatant using a Chiralpak ZWIX(+) column. Self-Validation: The presence of a single peak corresponding to the target enantiomer (ee > 99%) validates the stereoselective integrity of the engineered DAADH pocket.

Case Study 2: Peptide Engineering for Amyloid- Inhibition

The Challenge: Short


-sheet breaker peptides (SBPs) are designed to bind to Amyloid-

(A

) monomers and prevent their aggregation into toxic fibrils associated with Alzheimer's disease. However, wild-type peptides utilizing standard L-Phenylalanine suffer from rapid proteolytic degradation in vivo and often fail to completely disrupt the robust

stacking of A

aggregates[3].

The 2,3,5-F3-Phe Solution: Substituting canonical L-Phe with 2,3,5-Trifluoro-L-Phenylalanine introduces a "Teflon-like" steric shield around the peptide bond, rendering it highly resistant to proteases like


-chymotrypsin[4]. Furthermore, the strongly electron-withdrawing fluorine atoms invert the quadrupole moment of the aromatic ring. When the 2,3,5-F3-Phe residue intercalates with the wild-type Phe residues of the A

peptide, it creates an electrostatic mismatch that actively repels

stacking, halting fibrillogenesis[4][5].
Performance Comparison: Proteolytic Stability and Fibril Inhibition
Amino Acid Variant in SBPProteolytic Half-Life (

-chymotrypsin)
Fibrillogenesis Transition TimeStructural Conformation (CD)
L-Phenylalanine (Wild-Type) ~2.5 hours~50 hoursRapid

-sheet transition
4-Fluoro-L-Phenylalanine ~8.0 hours~72 hoursDelayed

-sheet transition
2,3,5-Trifluoro-L-Phenylalanine >24.0 hours>96 hoursStable random coil /

-helix

Data derived from in vitro kinetic studies of fluorinated peptides. 2,3,5-F3-Phe demonstrates a near 10-fold increase in proteolytic stability and completely suppresses


-sheet transition within the 96-hour observation window[4].

G Modification Incorporate 2,3,5-F3-Phe into SBP Sequence Physicochemical Inverted Quadrupole Moment & C-F Steric Shielding Modification->Physicochemical Mechanism1 Electrostatic Repulsion of Aβ π-π Stacking Physicochemical->Mechanism1 Mechanism2 Protease Active Site Exclusion (Chymotrypsin) Physicochemical->Mechanism2 Outcome1 Amyloid Fibril Inhibition Mechanism1->Outcome1 Outcome2 Extended in vivo Half-Life Mechanism2->Outcome2

Mechanistic pathway of 2,3,5-Trifluoro-L-Phenylalanine in amyloid-


 inhibition.
Self-Validating Experimental Protocol: Thioflavin T (ThT) Fibrillogenesis Assay

This protocol uses ThT fluorescence as a self-validating reporter system. ThT is non-fluorescent in an aqueous environment but exhibits a massive quantum yield spike when intercalated into mature


-sheet amyloid fibrils.
  • Peptide Preparation: Synthesize the SBP containing 2,3,5-F3-Phe via standard Fmoc solid-phase peptide synthesis. Purify to >95% via RP-HPLC.

  • Monomerization: Dissolve A

    
     in hexafluoroisopropanol (HFIP) to break pre-existing aggregates. Evaporate HFIP under nitrogen gas to yield a pure monomeric film.
    
  • Co-Incubation: Re-suspend the A

    
     film in PBS (pH 7.4) to a concentration of 10 
    
    
    
    M. Add the fluorinated SBP at a 1:1 molar ratio.
  • Reporter Addition: Add Thioflavin T to a final concentration of 20

    
    M. Scientific Rationale: ThT selectively binds to amyloid cross-
    
    
    
    architectures.
  • Kinetic Monitoring (Validation): Incubate the microplate at 37°C under continuous shaking. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 2 hours for 96 hours. Self-Validation: A flat baseline in the fluorescence readout directly validates that the 2,3,5-F3-Phe peptide successfully prevented the conformational transition of A

    
     into 
    
    
    
    -sheet fibrils[4].

Conclusion

The integration of 2,3,5-Trifluoro-L-Phenylalanine into modern biochemical workflows represents a masterclass in rational molecular design. Whether utilized as a highly specific substrate in engineered biocatalytic cascades for API synthesis[2], or as a structural disruptor in peptide therapeutics[4], its unique physicochemical properties—specifically its altered aromatic electron density and "Teflon-like" steric stability—offer profound performance advantages over canonical L-Phenylalanine.

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] Citation Index:[2]

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin Source: ResearchGate / Scientific Literature URL:[Link] Citation Index:[1]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Source: MDPI Molecules URL:[Link] Citation Index:[4],[5]

  • Design and biological activity of

    
    -sheet breaker peptide conjugates 
    Source: ResearchGate / Scientific Literature
    URL:[Link]
    Citation Index:[3]
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trifluoro-L-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical tools we use. 2,3,5-Trifluoro-L-Phenylalanine, a halogenated amino acid analog, presents unique disposal challenges due to its chemical stability and potential environmental impact. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification & Risk Assessment

  • Likely Hazards: Based on similar fluorinated compounds, 2,3,5-Trifluoro-L-Phenylalanine should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust[1][2].

  • Primary Risks: The principal risks involve accidental exposure to personnel during handling and the potential for environmental contamination if disposed of improperly. Halogenated organic compounds can be persistent in the environment, making their proper disposal a critical concern[3][4].

  • Core Directive: Treat 2,3,5-Trifluoro-L-Phenylalanine as a hazardous chemical waste stream. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems[5][6].

Prerequisite Safety Protocols (Before You Begin)

Before generating or handling waste, establishing a safe environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and waste commingling activities should be performed within a properly functioning laboratory chemical fume hood[4][7][8]. This is the primary barrier to prevent the inhalation of fine powders or aerosols.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene chemical-resistant gloves.Prevents direct skin contact and potential irritation[1][2][8].
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.Protects eyes from irritation due to accidental splashes or airborne dust[1][7][9].
Protective Clothing A fully buttoned laboratory coat.Protects skin and personal clothing from contamination[1][8].

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2,3,5-Trifluoro-L-Phenylalanine is a systematic process. Follow these phases to ensure safety and compliance.

Phase 1: Waste Segregation & Collection

This initial phase is the most critical for preventing chemical accidents and ensuring cost-effective disposal.

  • Step 1: Designate a Waste Container.

    • Select a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, screw-top cap[6][10]. Ensure the container is free from damage or deterioration[11].

    • Causality: Using an incompatible container can lead to degradation, leaks, and spills. Acids, for example, should not be stored in metal containers[10][12].

  • Step 2: Label the Container.

    • Before adding any waste, affix a "Hazardous Waste" label[11][12].

    • The label must clearly state:

      • The words "Hazardous Waste" [5][11].

      • The full chemical name: "2,3,5-Trifluoro-L-Phenylalanine" (do not use abbreviations or chemical formulas)[11][12].

      • The associated hazards (e.g., "Toxic," "Irritant")[5].

      • The date when the first waste is added (accumulation start date)[5].

    • Causality: Proper labeling is a regulatory requirement and is essential for preventing the accidental mixing of incompatible wastes, which could lead to violent reactions, fires, or the release of toxic gases[5][12].

  • Step 3: Segregate the Waste.

    • Collect waste 2,3,5-Trifluoro-L-Phenylalanine in its own dedicated container.

    • Crucially, this waste must be classified as Halogenated Organic Waste . Do not mix it with non-halogenated solvents or other waste streams[6][12].

    • Causality: Halogenated wastes require specific high-temperature incineration processes for disposal. Mixing them with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and complexity[4]. Also, ensure it is stored separately from incompatible materials like strong oxidizing agents[2][13].

Phase 2: Waste Storage

Proper storage within the lab ensures safety while waste awaits pickup.

  • Step 1: Utilize a Satellite Accumulation Area (SAA).

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation[5][14]. This could be a section of a benchtop or a cabinet underneath the fume hood where the work is performed.

    • Causality: The SAA concept is an EPA regulation designed to ensure hazardous waste is managed safely at its source, minimizing the risks associated with transporting open or unmanaged waste containers through the laboratory[5].

  • Step 2: Maintain Closed Containers.

    • The waste container must be securely capped at all times, except when waste is actively being added[1][10][14]. Leaving a funnel in the opening is not compliant.

    • Causality: This prevents the release of vapors and protects the container's contents from contamination, while also preventing spills if the container is knocked over.

Phase 3: Final Disposal

The final step involves transferring the waste to a licensed professional.

  • Step 1: Arrange for Professional Pickup.

    • Once the waste container is full (or approaching the institution's time limit for storage), contact your organization's Environmental Health and Safety (EHS) office to schedule a waste pickup[8][15].

    • Causality: EHS professionals are trained in the compliant transport and management of hazardous materials and work with licensed waste disposal vendors who can handle and destroy the chemicals according to federal and state regulations[7][16].

  • Step 2: Understand the Ultimate Disposal Method.

    • The standard and required method for disposing of halogenated organic compounds like 2,3,5-Trifluoro-L-Phenylalanine is high-temperature incineration in a specialized facility[2][15]. These incinerators are equipped with scrubbers and afterburners to neutralize hazardous byproducts like hydrogen fluoride[15].

    • Causality: The high chemical stability of fluorinated compounds makes them resistant to other forms of degradation. High-temperature incineration is the only proven method to ensure their complete destruction, preventing their release and persistence in the environment.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment: Prevent the further spread of the powder.

  • Clean-Up:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust[2][9][13]. A vacuum cleaner should only be used if it is equipped with a HEPA filter.

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, pads) into the designated hazardous waste container for 2,3,5-Trifluoro-L-Phenylalanine[1][17].

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse. All materials used for decontamination must also be disposed of as hazardous waste[15].

  • Report: Document the spill and report it to your laboratory supervisor and EHS office, per institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 2,3,5-Trifluoro-L-Phenylalanine waste.

G Disposal Workflow for 2,3,5-Trifluoro-L-Phenylalanine node_start Start: Waste Generated node_container 1. Obtain Compatible, Empty Waste Container node_start->node_container node_label 2. Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date node_container->node_label node_add_waste 3. Add Waste to Container in Fume Hood node_label->node_add_waste node_segregate 4. Segregate as HALOGENATED Waste (No Mixing!) node_add_waste->node_segregate node_store 5. Store Securely Capped in Designated SAA node_segregate->node_store node_check_full Is Container Full or Nearing Time Limit? node_store->node_check_full node_continue_storage Continue Secure Storage & Weekly Inspection node_check_full->node_continue_storage No node_contact_ehs 6. Contact EHS Office for Waste Pickup node_check_full->node_contact_ehs Yes node_continue_storage->node_check_full node_disposal 7. Professional Disposal via Licensed Vendor (High-Temp Incineration) node_contact_ehs->node_disposal node_end End: Waste Properly Disposed node_disposal->node_end

Caption: Decision workflow for the safe disposal of 2,3,5-Trifluoro-L-Phenylalanine.

References

  • Safety Data Sheet for 2-(Trifluoromethoxy)-l-phenylalanine. AK Scientific, Inc.

  • Safety Data Sheet for 2,3,4,5,6-Pentafluoro-L-phenylalanine. Synquest Labs.

  • Laboratory Waste Disposal. Environmental Marketing Services.

  • Safety Data Sheet for a generic chemical. United States Biological.

  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse (ASTM Standard).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine. United States Biological.

  • Safety Data Sheet for L-Phenylalanine. C/D/N Isotopes.

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.

  • Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR).

  • Safety Data Sheet for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-pentafluoro-L-phenylalanine. TCI Chemicals.

  • Safety Data Sheet for L-Phenylalanine, USP. DC Fine Chemicals.

  • Safety Data Sheet for L-Phenylalanine. Thermo Fisher Scientific.

  • Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices. Benchchem.

  • Halogenated Solvents Safety Plan. Washington State University, Environmental Health & Safety.

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.